Technical Documentation Center

Timegadine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Timegadine
  • CAS: 71079-19-1

Core Science & Biosynthesis

Foundational

Timegadine: A Technical Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals Introduction Timegadine is a tri-substituted guanidine derivative with demonstrated anti-inflammatory properties. Initially investigated for the treatment o...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timegadine is a tri-substituted guanidine derivative with demonstrated anti-inflammatory properties. Initially investigated for the treatment of rheumatoid arthritis, its unique profile as a dual inhibitor of key enzymatic pathways in the inflammatory cascade sets it apart from traditional non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide provides a comprehensive overview of the mechanism of action of Timegadine, focusing on its molecular targets, relevant signaling pathways, and the experimental basis for these findings.

Core Mechanism of Action: Dual Inhibition of Cyclooxygenase and Lipoxygenase Pathways

The primary mechanism of action of Timegadine is the competitive inhibition of two major enzyme families involved in the metabolism of arachidonic acid: cyclooxygenases (COX) and lipoxygenases (LOX). By targeting these enzymes, Timegadine effectively reduces the production of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes.

Inhibition of Arachidonic Acid Release

A foundational aspect of Timegadine's action is its ability to inhibit the release of arachidonic acid from cellular phospholipids. This upstream action curtails the availability of the substrate for both COX and LOX pathways.

Cyclooxygenase (COX) Inhibition

Timegadine is a potent competitive inhibitor of cyclooxygenase, the enzyme responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes. The inhibitory potency of Timegadine on COX activity has been shown to vary depending on the tissue and experimental conditions.

Lipoxygenase (LOX) Inhibition

In addition to its effects on the COX pathway, Timegadine also competitively inhibits lipoxygenase enzymes. These enzymes catalyze the introduction of oxygen into polyunsaturated fatty acids to produce hydroperoxy fatty acids, which are then converted to leukotrienes and other inflammatory mediators.

Quantitative Data on Inhibitory Activity

The following table summarizes the key in-vitro inhibitory concentrations (IC50) of Timegadine against its primary targets.

Target Enzyme/ProcessCell/Tissue TypeIC50 ValueReference
Cyclooxygenase (COX)Washed Rabbit Platelets5 nM
Cyclooxygenase (COX)Rat Brain20 µM
Lipoxygenase (LOX)Horse Platelet Homogenates (cytosol)100 µM
Lipoxygenase (LOX)Washed Rabbit Platelets100 µM
Arachidonic Acid ReleaseCasein-elicited Rat Peritoneal PMNs2.7 x 10⁻⁵ M (27 µM)[1]

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of Timegadine can be visualized through its intervention in the arachidonic acid signaling cascade.

Arachidonic_Acid_Cascade_Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX PLA2->Arachidonic_Acid Release Prostaglandins_Thromboxanes Prostaglandins, Thromboxanes COX->Prostaglandins_Thromboxanes Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins_Thromboxanes->Inflammation Leukotrienes->Inflammation Timegadine Timegadine Timegadine->PLA2 Inhibits Timegadine->COX Inhibits Timegadine->LOX Inhibits

Caption: Inhibition of the Arachidonic Acid Cascade by Timegadine.

Experimental Protocols

The following methodologies are based on the key experiments that have elucidated the mechanism of action of Timegadine.

Cyclooxygenase and Lipoxygenase Inhibition Assays
  • Principle: These assays measure the enzymatic activity of COX and LOX in the presence and absence of Timegadine to determine its inhibitory potential.

  • Methodology (as inferred from published studies):

    • Enzyme Source: Homogenates of relevant tissues (e.g., washed rabbit platelets, rat brain) or purified enzymes are used.

    • Substrate: Radiolabeled arachidonic acid (e.g., [¹⁴C]-arachidonic acid) is typically used as the substrate.

    • Incubation: The enzyme preparation is pre-incubated with various concentrations of Timegadine before the addition of the substrate.

    • Reaction: The enzymatic reaction is allowed to proceed for a defined period.

    • Product Separation: The reaction products (prostaglandins and leukotrienes) are separated from the unreacted substrate using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Quantification: The amount of radiolabeled product is quantified using a scintillation counter or other appropriate detectors.

    • Data Analysis: The percentage of inhibition at each Timegadine concentration is calculated, and the IC50 value is determined.

Enzyme_Inhibition_Workflow Enzyme_Source Enzyme Source (e.g., Platelet Homogenate) Pre_incubation Pre-incubation with Varying [Timegadine] Enzyme_Source->Pre_incubation Substrate_Addition Addition of Radiolabeled Arachidonic Acid Pre_incubation->Substrate_Addition Incubation Enzymatic Reaction Substrate_Addition->Incubation Separation Product Separation (TLC/HPLC) Incubation->Separation Quantification Quantification of Radiolabeled Products Separation->Quantification Analysis IC50 Determination Quantification->Analysis

References

Exploratory

Timegadine: A Technical Overview of its History, Discovery, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals Abstract Timegadine is a tri-substituted guanidine derivative with a unique anti-inflammatory profile, distinguished by its dual inhibition of both cyclooxy...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Timegadine is a tri-substituted guanidine derivative with a unique anti-inflammatory profile, distinguished by its dual inhibition of both cyclooxygenase (COX) and lipoxygenase pathways. This document provides a comprehensive technical overview of the history, discovery, and pharmacological properties of Timegadine. It includes a summary of key quantitative data, detailed experimental methodologies for pivotal studies, and visualizations of its mechanism of action and experimental workflows. This guide is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and inflammation research.

Introduction

Timegadine, also known by its code SR-1368 and chemical name N-cyclohexyl-N''-(2-methyl-4-quinolyl)-N'-(2-thiazolyl)guanidine, emerged as a novel anti-inflammatory agent with a distinct mechanism of action compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Its development was driven by the need for therapies that could offer broader control over the inflammatory cascade. This document details the scientific journey of Timegadine, from its discovery to its characterization as a dual inhibitor of key enzymes in the arachidonic acid cascade.

History and Discovery

While specific details regarding the initial discovery and the researchers involved are not extensively documented in the public domain, the emergence of Timegadine in the scientific literature dates back to the early 1980s. It was identified as a promising anti-inflammatory compound with a profile that differed from existing drugs.[2] The development and initial characterization studies appear to have been conducted by Leo Pharmaceutical Products, Denmark, as evidenced by their involvement in the analysis of Timegadine's metabolites in pharmacokinetic studies.[3] The unique guanidine structure of Timegadine sets it apart from the acidic nature of most NSAIDs.

Mechanism of Action

Timegadine exerts its anti-inflammatory effects through the competitive inhibition of two key enzyme systems in the arachidonic acid metabolism pathway: cyclooxygenase (COX) and lipoxygenase.[4][5][6] This dual inhibition is a significant feature, as it allows for the simultaneous suppression of prostaglandins and leukotrienes, both of which are potent mediators of inflammation.

Signaling Pathway

The following diagram illustrates the points of intervention of Timegadine in the arachidonic acid cascade:

Timegadine Mechanism of Action Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Cyclooxygenase (COX) Cyclooxygenase (COX) Arachidonic Acid->Cyclooxygenase (COX) Lipoxygenase (LOX) Lipoxygenase (LOX) Arachidonic Acid->Lipoxygenase (LOX) Prostaglandins Prostaglandins Cyclooxygenase (COX)->Prostaglandins Leukotrienes Leukotrienes Lipoxygenase (LOX)->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Timegadine_COX Timegadine Timegadine_COX->Cyclooxygenase (COX) Timegadine_LOX Timegadine Timegadine_LOX->Lipoxygenase (LOX)

Timegadine's dual inhibition of COX and LOX pathways.

Quantitative Pharmacological Data

The inhibitory potency of Timegadine has been quantified in various in vitro and cellular assays. The following tables summarize the key inhibitory concentrations (IC50) and other relevant pharmacological data.

Table 1: In Vitro Enzyme Inhibition
Enzyme TargetTissue/Cell SourceIC50Reference
Cyclooxygenase (COX)Washed Rabbit Platelets5 nM[4]
Cyclooxygenase (COX)Rat Brain20 µM[4]
Cyclooxygenase (COX)Platelets3.1 x 10⁻⁸ M[6]
LipoxygenaseHorse Platelet Homogenates (Cytosol)100 µM[4]
LipoxygenaseWashed Rabbit Platelets100 µM[4]
LipoxygenaseRat Peritoneal PMNL4.1 x 10⁻⁵ M[6]
Table 2: Cellular Activity
Cellular ProcessCell TypeIC50Reference
Arachidonic Acid ReleaseRat Peritoneal PMNL & Rabbit Platelets2.7 x 10⁻⁵ M[6]
Leukotriene B4 FormationRat Peritoneal PMNL2.0 x 10⁻⁵ M (for 50% inhibition)[6]
Thromboxane B2 FormationPlatelets3.2 x 10⁻⁸ M (for 50% inhibition)[6]
12-HETE FormationPlatelets4.9 x 10⁻⁵ M (for 50% inhibition)[6]

Preclinical and Clinical Studies

Preclinical Efficacy in Adjuvant Arthritis

In a rat model of adjuvant arthritis, daily oral doses of 10 to 30 mg/kg of Timegadine, initiated on the day of disease induction and continued for 28 days, significantly inhibited both primary and secondary lesions.[4] A short course of treatment around the time of adjuvant injection was also shown to prevent the development of secondary lesions.[2]

Clinical Trial in Rheumatoid Arthritis

A 24-week, randomized, double-blind, controlled trial compared Timegadine (500 mg/day) with naproxen (750 mg/day) in patients with active rheumatoid arthritis.[5] The Timegadine group showed significant improvements in biochemical and clinical markers of disease activity, including ESR, serum IgG and IgM, leukocyte and platelet counts, duration of morning stiffness, Ritchie index, number of swollen joints, pain, and general condition.[5] In contrast, only the Ritchie index improved in the naproxen group.[5]

An open-label, 24-week study with Timegadine (250 mg twice daily) in 31 patients with active rheumatoid arthritis also demonstrated significant improvements in subjective and objective clinical parameters, with a reduction in ESR and rheumatoid factor titre in a majority of seropositive patients.[7]

Experimental Protocols

Arachidonic Acid Release and Metabolism Assay

This protocol is based on the methodology described in studies investigating the effect of Timegadine on arachidonic acid metabolism.[6]

Experimental Workflow for Arachidonic Acid Metabolism cluster_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_analysis Analysis Cell_Isolation Isolate rat peritoneal PMNLs (casein-elicited) and rabbit platelets Pre-labelling Pre-label cells with [1-14C]arachidonic acid Cell_Isolation->Pre-labelling Incubation Incubate pre-labelled cells with Timegadine or control vehicle Pre-labelling->Incubation Stimulation Stimulate cells with A23187 (PMNLs) or thrombin (platelets) Incubation->Stimulation Extraction Extract lipids Stimulation->Extraction Separation Separate arachidonic acid metabolites (Leukotriene B4, Thromboxane B2, 12-HETE) via chromatography Extraction->Separation Quantification Quantify radioactivity of separated metabolites Separation->Quantification

Workflow for assessing Timegadine's effect on arachidonic acid metabolism.

Methodology:

  • Cell Preparation:

    • Elicit and harvest peritoneal polymorphonuclear leukocytes (PMNLs) from rats following intraperitoneal injection of casein.

    • Isolate platelets from rabbit blood.

    • Pre-label both cell types by incubation with [1-¹⁴C]arachidonic acid to incorporate the radiolabel into cell membrane phospholipids.

  • Treatment and Stimulation:

    • Wash the pre-labelled cells to remove unincorporated radiolabel.

    • Pre-incubate the cells with varying concentrations of Timegadine or a vehicle control.

    • Induce the release and metabolism of arachidonic acid by stimulating PMNLs with the calcium ionophore A23187 and platelets with thrombin.

  • Analysis:

    • Terminate the reaction and extract the lipids from the cell suspension.

    • Separate the arachidonic acid and its metabolites (e.g., leukotriene B4, thromboxane B2, 12-HETE) using thin-layer chromatography or high-performance liquid chromatography.

    • Quantify the amount of radioactivity in the spots corresponding to the different metabolites to determine the inhibitory effect of Timegadine.

Pharmacokinetics and Metabolism

A study in healthy volunteers receiving 250 mg of Timegadine twice daily for 15 days found that steady-state serum concentrations were achieved between days 5 and 8.[3] The study also identified two metabolites, MI and MII. Concomitant administration of ibuprofen did not significantly affect the serum half-life of Timegadine but did reduce the maximum serum concentration and the area under the curve.[3]

Chemical Information

  • Chemical Name: 1-CYCLOHEXYL-2-(2-METHYL-4-QUINOLYL)-3-(2-THIAZOLYL)GUANIDINE[1]

  • Synonyms: SR-1368[1]

  • Molecular Formula: C₂₀H₂₃N₅S[8]

  • Molecular Weight: 365.51 g/mol [8]

Conclusion

Timegadine represents a significant development in anti-inflammatory therapy due to its dual inhibitory action on both the cyclooxygenase and lipoxygenase pathways. This mechanism provides a broader spectrum of activity compared to traditional NSAIDs, which primarily target COX. The preclinical and clinical data suggest its potential as an effective agent in managing inflammatory conditions such as rheumatoid arthritis, with evidence suggesting disease-modifying properties.[5] The detailed pharmacological and mechanistic data presented in this guide offer a solid foundation for further research and development in the field of anti-inflammatory drug discovery. Further investigations into its synthesis, long-term safety, and efficacy in a wider range of inflammatory disorders are warranted.

References

Foundational

Timegadine (CAS Number: 71079-19-1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Timegadine, with the Chemical Abstracts Service (CAS) number 71079-19-1, is a trisubstituted guanidine derivative that has been investigated fo...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timegadine, with the Chemical Abstracts Service (CAS) number 71079-19-1, is a trisubstituted guanidine derivative that has been investigated for its anti-inflammatory and potential disease-modifying properties.[1][2] This technical guide provides a comprehensive overview of Timegadine, focusing on its chemical properties, mechanism of action, pharmacology, and relevant experimental protocols. The information is intended for researchers, scientists, and professionals involved in drug development.

Chemical and Physical Properties

Timegadine is chemically identified as N-cyclohexyl-N''-(2-methyl-4-quinolyl)-N'-2-thiazolylguanidine.[2] Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 71079-19-1[3]
Molecular Formula C₂₀H₂₃N₅S[4]
Molecular Weight 365.5 g/mol [4]
Synonyms SR-1368[5]
Storage 2-8℃[4]

Mechanism of Action

Timegadine exhibits a multi-faceted mechanism of action, primarily centered around the modulation of inflammatory pathways. It is a potent inhibitor of both cyclooxygenase (COX) and lipoxygenase, key enzymes in the arachidonic acid cascade that produce pro-inflammatory mediators like prostaglandins and leukotrienes.[1][6]

The inhibitory effects of Timegadine on these enzymes have been quantified in various in vitro systems.

Enzyme/SystemIC₅₀ ValueReference
Cyclo-oxygenase (washed rabbit platelets)5 nM[6]
Cyclo-oxygenase (rat brain)20 µM[6]
Lipo-oxygenase (horse platelet cytosol)100 µM[6]
Lipo-oxygenase (washed rabbit platelets)100 µM[6]

Beyond its effects on arachidonic acid metabolism, there is evidence to suggest Timegadine's involvement in cyclic adenosine monophosphate (cAMP) signaling pathways. Some vasodilators exert their effects by increasing intracellular cAMP levels, which can occur through the inhibition of phosphodiesterases (PDEs), the enzymes responsible for cAMP degradation.[7][8] While direct and potent inhibition of specific PDEs by Timegadine is not extensively documented in the available literature, its profile as a vasodilator suggests a potential influence on this pathway.[7]

Additionally, some guanidine derivatives have been studied for their activity at histamine receptors.[9] The histamine H2 receptor, in particular, is linked to the cAMP signaling pathway.[10]

Signaling Pathway Overview

The potential interplay of Timegadine's known inhibitory actions and its possible influence on cAMP signaling is depicted below.

Timegadine_MoA cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR Gαs-Coupled Receptor (e.g., Histamine H2) AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PDE Phosphodiesterase (PDE) PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE->AMP Degrades cAMP to Vasodilation Vasodilation & Physiological Effects PKA->Vasodilation Arachidonic_Acid Arachidonic Acid COX_LOX Cyclooxygenase (COX) Lipoxygenase (LOX) Arachidonic_Acid->COX_LOX Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes COX_LOX->Prostaglandins_Leukotrienes Inflammation Inflammation Prostaglandins_Leukotrienes->Inflammation Timegadine Timegadine Timegadine->PDE Potentially Inhibits Timegadine->COX_LOX Inhibits

Potential Mechanisms of Action for Timegadine.

Pharmacology and Pharmacokinetics

Studies in healthy volunteers have elucidated the pharmacokinetic profile of Timegadine. Following oral administration, steady-state serum concentrations are typically achieved within 5 to 8 days.[11]

ParameterObservationConditionReference
Dosing Regimen 250 mg tablet, twice dailyMultiple oral dosing in healthy volunteers[11]
Time to Steady State 5-8 daysMultiple oral dosing[11]
Drug Interaction Ibuprofen reduced Cmax, AUC, and Tmax of TimegadineConcomitant administration[11]
Hepatic Effects No significant changes in serum liver enzymes or hepatic microsomal enzyme activityMultiple oral dosing[11]

Preclinical and Clinical Studies

Timegadine has been evaluated in both preclinical models of inflammation and in clinical trials for rheumatoid arthritis.

In preclinical studies using adjuvant arthritic rats, Timegadine demonstrated significant anti-inflammatory effects. It inhibited both primary and secondary lesions, was effective in reducing the severity of established disease, and a short course of treatment at the time of adjuvant injection prevented the development of secondary lesions.[2]

Clinical trials in patients with active rheumatoid arthritis have shown that Timegadine can lead to significant improvements in both biochemical and clinical markers of disease activity, including ESR, serum IgG and IgM, leukocyte and platelet counts, duration of morning stiffness, and the number of swollen joints.[1] In a comparative study, Timegadine was found to be superior to naproxen in controlling disease activity.[1] Long-term open studies have also suggested its potential as a remissive drug.[12]

Experimental Protocols

Phosphodiesterase (PDE) Activity Assay (Representative Protocol)

This protocol provides a general framework for assessing the inhibitory activity of a compound like Timegadine on PDE enzymes. Specific assay conditions may vary depending on the PDE isoform and the detection method.

PDE_Assay_Workflow Start Start Prepare_Reagents Prepare PDE Enzyme, cAMP/cGMP Substrate, and Test Compound (Timegadine) Dilutions Start->Prepare_Reagents Incubate_PDE_Compound Pre-incubate PDE Enzyme with Varying Concentrations of Timegadine Prepare_Reagents->Incubate_PDE_Compound Initiate_Reaction Initiate Reaction by Adding cAMP or cGMP Substrate Incubate_PDE_Compound->Initiate_Reaction Incubate_Reaction Incubate at 30-37°C for a Defined Time Period Initiate_Reaction->Incubate_Reaction Terminate_Reaction Terminate Reaction (e.g., with IBMX or heat) Incubate_Reaction->Terminate_Reaction Detect_Product Detect Product Formation (5'-AMP/5'-GMP or Phosphate) Terminate_Reaction->Detect_Product Analyze_Data Analyze Data and Calculate IC₅₀ Values Detect_Product->Analyze_Data End End Analyze_Data->End

Workflow for a Phosphodiesterase (PDE) Activity Assay.

Methodology:

  • Reagent Preparation: Prepare solutions of the purified PDE enzyme, the cyclic nucleotide substrate (cAMP or cGMP), and serial dilutions of Timegadine in an appropriate assay buffer.[13][14]

  • Reaction Setup: In a microplate, combine the PDE enzyme solution with the different concentrations of Timegadine or vehicle control.

  • Initiation: Start the enzymatic reaction by adding the cAMP or cGMP substrate to each well.[15]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 10-60 minutes).[13][14]

  • Termination: Stop the reaction. This can be achieved by adding a broad-spectrum PDE inhibitor like IBMX, or by heat inactivation.[13][15]

  • Detection: Quantify the product of the reaction. This can be done through various methods:

    • Radioimmunoassay: Using radiolabeled substrates.[16]

    • Colorimetric/Luminescent Assays: These often involve a secondary enzymatic reaction that converts the 5'-AMP or 5'-GMP product into a detectable signal (e.g., quantifying the remaining ATP in a coupled kinase reaction or measuring released phosphate).[14][15][17][18]

  • Data Analysis: Plot the enzyme activity against the concentration of Timegadine to determine the IC₅₀ value.

cAMP Accumulation Assay (Representative Protocol)

This protocol outlines a general method to measure changes in intracellular cAMP levels in response to a test compound.

cAMP_Assay_Workflow Start Start Cell_Culture Culture Adherent Cells in a Multi-well Plate Start->Cell_Culture Pre_treatment Pre-treat Cells with Timegadine at Various Concentrations Cell_Culture->Pre_treatment Stimulation Stimulate Cells with an Adenylyl Cyclase Activator (e.g., Forskolin) or a GPCR Agonist Pre_treatment->Stimulation Incubation Incubate for a Defined Period (e.g., 30 minutes) at 37°C Stimulation->Incubation Cell_Lysis Lyse the Cells to Release Intracellular cAMP Incubation->Cell_Lysis cAMP_Detection Detect cAMP Levels Using a Competitive Immunoassay (e.g., ELISA, HTRF, or AlphaScreen) Cell_Lysis->cAMP_Detection Data_Analysis Analyze Data and Compare cAMP Levels in Treated vs. Control Cells cAMP_Detection->Data_Analysis End End Data_Analysis->End

Workflow for a Cell-Based cAMP Accumulation Assay.

Methodology:

  • Cell Seeding: Plate cells (e.g., a cell line expressing a target Gs-coupled receptor) in a 96- or 384-well plate and culture until they reach the desired confluency.[19]

  • Compound Addition: Treat the cells with various concentrations of Timegadine in the presence of a PDE inhibitor (like IBMX) to prevent cAMP degradation.

  • Stimulation: Add a substance to stimulate cAMP production, such as forskolin (a direct activator of adenylyl cyclase) or a specific agonist for a Gs-coupled receptor.[20]

  • Incubation: Incubate the plate for a specified time at 37°C to allow for cAMP accumulation.[20]

  • Cell Lysis: Add a lysis buffer to disrupt the cells and release the intracellular cAMP.[17]

  • Detection: Measure the cAMP concentration in the cell lysates. This is typically done using a competitive immunoassay format, such as:

    • ELISA: Where cAMP from the sample competes with a labeled cAMP for binding to a specific antibody.[17]

    • Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen®: These are bead-based proximity assays where a signal is generated based on the competition between cellular cAMP and a labeled cAMP analog.[19][21]

  • Data Analysis: Construct a standard curve using known cAMP concentrations. Use this curve to determine the cAMP levels in the experimental samples and evaluate the effect of Timegadine.

Toxicology and Safety

In clinical studies, the side effects of Timegadine were reported to be mainly gastrointestinal and allergic in nature, with allergic reactions being more frequent compared to naproxen.[1] During a 24-week open trial, five out of 31 patients were withdrawn from treatment due to the appearance of side effects.[12] Preclinical toxicology studies are essential to determine parameters such as the maximum tolerated dose (MTD) and to identify any potential target organ toxicities.[22][23]

Conclusion

Timegadine is a compound with a well-defined anti-inflammatory profile, acting as a dual inhibitor of cyclooxygenase and lipoxygenase. Its clinical efficacy in rheumatoid arthritis suggests it may have disease-modifying properties. While its effects on the cAMP signaling pathway are less characterized, its vasodilator properties point to a potential interaction. The experimental protocols provided in this guide offer a starting point for further investigation into its mechanisms and potential therapeutic applications. As with any drug development candidate, a thorough evaluation of its safety and toxicology is paramount.

References

Exploratory

No Specific Research Found for "SR 1368" as an Anti-Inflammatory Agent

Initial investigations into the query yielded general information on inflammation, the mechanisms of various anti-inflammatory drugs, and research on other compounds. A subsequent, more targeted search for "SR 1368," "SR...

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the query yielded general information on inflammation, the mechanisms of various anti-inflammatory drugs, and research on other compounds. A subsequent, more targeted search for "SR 1368," "SR1368," and similar variations across scholarly databases failed to identify any specific molecule with this name being investigated for anti-inflammatory properties.

One clinical trial for the drug spesolimab was identified with an identifier containing "1368" (NCT05819398), but the compound itself is not referred to as "SR 1368." Additionally, a dietary supplement with "1368 mg" in its name was found, but this is a dosage amount and not the name of a specific research compound.

It is possible that "SR 1368" is an internal designation for a compound in early-stage development that has not yet been disclosed in public research, a misnomer, or a compound that is no longer under investigation.

Without access to specific research data on "SR 1368," it is not possible to fulfill the request for an in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams. Further clarification on the identity of "SR 1368" or references to any existing publications would be necessary to proceed.

Foundational

Timegadine's Inhibition of Arachidonic Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Timegadine is an anti-inflammatory agent that exerts its effects through the modulation of the arachidonic acid (AA) metabolic cascade. Underst...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timegadine is an anti-inflammatory agent that exerts its effects through the modulation of the arachidonic acid (AA) metabolic cascade. Understanding the precise mechanisms of its inhibitory action is crucial for the development of novel therapeutics targeting inflammatory pathways. This technical guide provides an in-depth overview of Timegadine's interaction with the key enzymes of arachidonic acid metabolism, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and workflows.

Arachidonic acid is a polyunsaturated fatty acid that is a key precursor to a group of potent, short-acting signaling molecules called eicosanoids.[1][2] These molecules, which include prostaglandins, thromboxanes, and leukotrienes, are pivotal in mediating inflammatory responses, pain, and fever.[3][4] The synthesis of these mediators is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2.[5][6] Once released, arachidonic acid is metabolized by two primary enzymatic pathways: the cyclooxygenase (COX) pathway and the lipoxygenase (LOX) pathway.[5][7] Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of drugs that target these pathways, primarily by inhibiting the COX enzymes.[8][9]

The Arachidonic Acid Metabolic Pathway

The metabolism of arachidonic acid is a complex network of enzymatic reactions that produce a diverse array of bioactive lipids. The two main branches of this pathway are catalyzed by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

  • Cyclooxygenase (COX) Pathway: The COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2).[8][10] PGH2 is an unstable intermediate that is further converted by specific synthases into various prostaglandins (e.g., PGD2, PGE2, PGF2α), prostacyclin (PGI2), and thromboxanes (e.g., TXA2).[1][9] These molecules are involved in a wide range of physiological and pathological processes, including inflammation, pain, fever, and platelet aggregation.[3][4]

  • Lipoxygenase (LOX) Pathway: The LOX enzymes (e.g., 5-LOX, 12-LOX, 15-LOX) introduce molecular oxygen into arachidonic acid to produce hydroperoxyeicosatetraenoic acids (HPETEs).[5][6] These are then converted to hydroxyeicosatetraenoic acids (HETEs) or leukotrienes.[5] For instance, 5-LOX initiates the synthesis of leukotrienes, including the potent chemoattractant leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, LTE4), which are involved in bronchoconstriction and vascular permeability.[2][11]

Arachidonic_Acid_Metabolism Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Release COX Cyclooxygenase (COX-1 & COX-2) AA->COX LOX Lipoxygenase (e.g., 5-LOX) AA->LOX PLA2 Phospholipase A2 PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Prostanoids Prostaglandins Thromboxanes PGH2->Prostanoids HPETEs HPETEs LOX->HPETEs Leukotrienes Leukotrienes (e.g., LTB4) HPETEs->Leukotrienes HETEs HETEs (e.g., 12-HETE) HPETEs->HETEs

Figure 1: Overview of the Arachidonic Acid Metabolic Pathway.

Timegadine's Mechanism of Inhibition

Timegadine demonstrates a multi-faceted inhibition of the arachidonic acid cascade. It has been shown to inhibit the initial release of arachidonic acid from membrane phospholipids and also directly inhibit the activity of both cyclooxygenase and lipoxygenase enzymes.[12] This dual action contributes to its anti-inflammatory properties.

The specific points of inhibition by Timegadine are:

  • Inhibition of Arachidonic Acid Release: Timegadine inhibits the release of arachidonic acid from polymorphonuclear leukocytes (PMNLs) and platelets.[12]

  • Inhibition of Lipoxygenase (LOX): It demonstrates inhibitory activity against lipoxygenase in PMNLs.[12]

  • Inhibition of Cyclooxygenase (COX): Timegadine is a potent inhibitor of cyclooxygenase in platelets.[12]

Timegadine_Inhibition Timegadine Timegadine Membrane Membrane Phospholipids Timegadine->Membrane Inhibits Release COX Cyclooxygenase Timegadine->COX Inhibits LOX Lipoxygenase Timegadine->LOX Inhibits AA Arachidonic Acid Membrane->AA Release AA->COX AA->LOX Prostanoids Prostanoids COX->Prostanoids Leukotrienes Leukotrienes/HETEs LOX->Leukotrienes

Figure 2: Timegadine's Points of Inhibition in the AA Pathway.

Quantitative Data on Inhibition

The inhibitory potency of Timegadine has been quantified through the determination of its half-maximal inhibitory concentration (IC50) for various steps and products of the arachidonic acid metabolic pathway. The following table summarizes these findings.

Target/ProductCell TypeIC50 (M)
Arachidonic Acid ReleasePMNLs & Platelets2.7 x 10-5
Lipoxygenase ActivityPMNLs4.1 x 10-5
Cyclooxygenase ActivityPlatelets3.1 x 10-8
Leukotriene B4 FormationPMNLs2.0 x 10-5
Thromboxane B2 FormationPlatelets3.2 x 10-8
12-HETE FormationPlatelets4.9 x 10-5
Data sourced from a study on casein-elicited rat peritoneal polymorphonuclear leukocytes (PMNL) and rabbit platelets.[12]

Experimental Protocols

The following is a detailed description of the methodologies used in key experiments to determine the inhibitory effects of Timegadine on arachidonic acid metabolism.[12]

Cell Preparation and Radiolabeling
  • Cell Source: Casein-elicited rat peritoneal polymorphonuclear leukocytes (PMNLs) and rabbit platelets were used.

  • Radiolabeling: The cells were pre-labeled with [1-14C]arachidonic acid to allow for the tracking of its release and metabolism.

Induction of Arachidonic Acid Metabolism
  • PMNLs: Metabolism was induced by the calcium ionophore A23187.

  • Platelets: Metabolism was induced by thrombin.

Enzyme Inhibition Assay
  • Incubation: The pre-labeled cells were incubated with varying concentrations of Timegadine prior to the addition of the inducing agent (A23187 or thrombin).

  • Reaction Termination: The reaction was stopped after a specified time.

  • Extraction: The lipids, including unmetabolized arachidonic acid and its metabolites, were extracted from the reaction mixture.

Analysis of Arachidonic Acid Metabolites
  • Separation: The extracted lipids were separated using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification: The amount of radiolabeled arachidonic acid and its various metabolites (leukotriene B4, thromboxane B2, 12-HETE) was quantified using a radiodetector.

  • IC50 Determination: The concentration of Timegadine that caused a 50% reduction in the release of arachidonic acid or the formation of a specific metabolite was determined as the IC50 value.

Experimental_Workflow Start Start CellPrep Cell Preparation (PMNLs or Platelets) Start->CellPrep Radiolabel Pre-labeling with [1-14C]Arachidonic Acid CellPrep->Radiolabel Incubate Incubation with Timegadine Radiolabel->Incubate Induce Induction of Metabolism (A23187 or Thrombin) Incubate->Induce Extract Lipid Extraction Induce->Extract Analyze Separation & Quantification (TLC/HPLC & Radiodetection) Extract->Analyze IC50 IC50 Determination Analyze->IC50 End End IC50->End

Figure 3: Experimental Workflow for Assessing Timegadine's Inhibitory Activity.

Conclusion

Timegadine exhibits a potent and multi-targeted inhibitory effect on the arachidonic acid metabolic pathway. Its ability to suppress the initial release of arachidonic acid, coupled with the direct inhibition of both cyclooxygenase and lipoxygenase, underscores its significant anti-inflammatory potential. The quantitative data reveal a particularly strong inhibition of cyclooxygenase in platelets, suggesting a profound impact on thromboxane synthesis. The detailed experimental protocols provided herein offer a framework for the further investigation of Timegadine and other novel anti-inflammatory compounds targeting the complex network of eicosanoid biosynthesis. This comprehensive understanding of Timegadine's mechanism of action is invaluable for researchers and professionals in the field of drug discovery and development.

References

Exploratory

Timegadine: A Technical Guide for Basic Inflammation Research

For Researchers, Scientists, and Drug Development Professionals Introduction Timegadine is a guanidine derivative with a unique profile as an anti-inflammatory agent. Its mechanism of action distinguishes it from traditi...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timegadine is a guanidine derivative with a unique profile as an anti-inflammatory agent. Its mechanism of action distinguishes it from traditional non-steroidal anti-inflammatory drugs (NSAIDs), offering a valuable tool for researchers investigating the complexities of inflammation. This technical guide provides an in-depth overview of Timegadine, focusing on its core mechanism, quantitative data from key studies, relevant experimental protocols, and its position within inflammatory signaling pathways.

Core Mechanism of Action

Timegadine's primary anti-inflammatory effect stems from its potent, competitive inhibition of two key enzyme families in the arachidonic acid cascade: cyclooxygenases (COX) and lipoxygenases (LOX). By targeting both pathways, Timegadine effectively reduces the production of a broad spectrum of pro-inflammatory mediators, including prostaglandins and leukotrienes.

Quantitative Data

The following tables summarize the quantitative data on Timegadine's inhibitory activity and its effects in preclinical and clinical models of inflammation.

Table 1: In Vitro Inhibitory Activity of Timegadine

Enzyme/ProcessSystemIC50 ValueReference
Cyclooxygenase (COX)Washed Rabbit Platelets5 nM[1]
Cyclooxygenase (COX)Rat Brain20 µM[1]
Cyclooxygenase (COX)Platelets3.1 x 10⁻⁸ M[2]
Lipoxygenase (LOX)Horse Platelet Cytosol100 µM[1]
Lipoxygenase (LOX)Washed Rabbit Platelets100 µM[1]
Lipoxygenase (LOX)Rat Peritoneal PMNLs4.1 x 10⁻⁵ M[2]
Arachidonic Acid ReleaseRat Peritoneal PMNLs & Rabbit Platelets2.7 x 10⁻⁵ M[2]
Leukotriene B4 FormationRat Peritoneal PMNLs2.0 x 10⁻⁵ M (50% inhibition)[2]
Thromboxane B2 FormationPlatelets3.2 x 10⁻⁸ M (50% inhibition)[2]
12-HETE FormationPlatelets4.9 x 10⁻⁵ M (50% inhibition)[2]

Table 2: In Vivo Anti-Inflammatory Activity of Timegadine in Animal Models

ModelSpeciesEffectDosingReference
Adjuvant ArthritisRatInhibition of primary and secondary lesions10 to 30 mg/kg daily (oral) for 28 days[1]
Carrageenan-induced EdemaRatDose-dependent inhibitionNot specified[3]
Nystatin-induced EdemaRatDose-dependent inhibitionNot specified[3]
Concanavalin A-induced EdemaRatDose-dependent inhibitionNot specified[3]

Table 3: Clinical Efficacy of Timegadine in Rheumatoid Arthritis

ParameterStudy DesignDosageKey FindingsReference
Clinical & Biochemical Markers24-week, open-label250 mg twice dailySignificant improvement in clinical parameters, significant decrease in ESR, reduction in rheumatoid factor titre in 65% of seropositive patients.[4]
Comparison with Naproxen24-week, double-blind500 mg/daySuperior to naproxen in improving ESR, serum IgG and IgM, leukocyte and platelet counts, morning stiffness, Ritchie index, number of swollen joints, pain, and general condition.[5]

Experimental Protocols

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays

These assays are fundamental to determining the inhibitory potential of a compound like Timegadine on the key enzymes of the arachidonic acid pathway.

Objective: To quantify the in vitro inhibition of COX and LOX enzymes by Timegadine.

General Methodology:

  • Enzyme Preparation: Purified COX-1, COX-2, or various LOX isoforms are used. These can be commercially sourced or prepared from appropriate tissues (e.g., platelets, neutrophils).

  • Reaction Mixture: A buffered solution is prepared containing the enzyme, a cofactor (such as hematin for COX), and the substrate (arachidonic acid or linoleic acid).

  • Inhibitor Addition: Timegadine, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A vehicle control (solvent only) is also included.

  • Incubation: The reaction is initiated by the addition of the substrate and incubated at a controlled temperature (e.g., 37°C) for a specific duration.

  • Reaction Termination: The reaction is stopped, often by the addition of an acid or a solvent to precipitate the protein.

  • Product Quantification: The enzymatic products (e.g., prostaglandins for COX, leukotrienes or HETEs for LOX) are quantified. This can be achieved through various methods, including:

    • Spectrophotometry: Measuring the absorbance of a chromogenic product.

    • Enzyme-Linked Immunosorbent Assay (ELISA): Using specific antibodies to detect the product.

    • High-Performance Liquid Chromatography (HPLC): Separating and quantifying the specific products.

    • Mass Spectrometry (MS): Providing high sensitivity and specificity for product identification and quantification.

  • IC50 Determination: The concentration of Timegadine that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Specifics from Timegadine Literature:

  • Cell Systems Used: Casein-elicited rat peritoneal polymorphonuclear leukocytes (PMNLs) and rabbit platelets were pre-labeled with [1-¹⁴C]arachidonic acid to study the effects on arachidonic acid release and metabolism.[2]

In Vivo Models of Inflammation

Objective: To assess the anti-inflammatory efficacy of Timegadine in a living organism.

Adjuvant Arthritis Model in Rats:

  • Induction: Arthritis is induced in rats by a single intradermal injection of Freund's complete adjuvant into the paw or base of the tail.

  • Treatment: Timegadine is administered orally at various doses, typically starting from the day of adjuvant injection and continuing for a set period (e.g., 28 days).

  • Assessment: The severity of arthritis is evaluated by measuring:

    • Paw volume: Measured using a plethysmometer.

    • Arthritic score: A visual scoring system based on the inflammation of the joints.

    • Body weight: Monitored throughout the study.

    • Biochemical markers: Blood samples are collected to measure inflammatory markers such as erythrocyte sedimentation rate (ESR), C-reactive protein, and leukocyte counts.

    • Histopathology: At the end of the study, joints are collected for histological examination to assess cartilage and bone destruction.

Signaling Pathways and Visualizations

The primary established mechanism of Timegadine is its direct inhibition of COX and LOX enzymes. There is currently no direct evidence in the available scientific literature to suggest that Timegadine modulates upstream signaling pathways such as the NF-κB or MAPK pathways. Therefore, the following diagrams focus on the arachidonic acid cascade and a general experimental workflow.

Arachidonic_Acid_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimuli Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX Cyclooxygenase (COX-1, COX-2) Arachidonic_Acid->COX LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX PGG2 PGG2 COX->PGG2 HPETEs HPETEs LOX->HPETEs PGH2 PGH2 PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) Prostacyclin (PGI2) Thromboxanes (TXA2) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Edema) Prostaglandins->Inflammation Leukotrienes Leukotrienes (LTB4, LTC4, etc.) HETEs HPETEs->Leukotrienes Leukotrienes->Inflammation Timegadine Timegadine Timegadine->COX Timegadine->LOX

Caption: Timegadine's mechanism of action in the arachidonic acid pathway.

Experimental_Workflow start Start prepare_reagents Prepare Enzyme, Buffer, Substrate start->prepare_reagents prepare_inhibitor Prepare Timegadine dilutions start->prepare_inhibitor add_reagents Add Enzyme and Buffer to plate prepare_reagents->add_reagents add_inhibitor Add Timegadine or Vehicle Control prepare_inhibitor->add_inhibitor add_reagents->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate start_reaction Initiate reaction with Substrate pre_incubate->start_reaction incubate Incubate at controlled temperature start_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction quantify Quantify Product (ELISA, HPLC, MS) stop_reaction->quantify analyze Calculate % Inhibition and IC50 quantify->analyze end End analyze->end

Caption: General workflow for an in vitro enzyme inhibition assay.

Conclusion for the Research Professional

Timegadine presents a compelling tool for inflammation research due to its dual inhibitory action on both the cyclooxygenase and lipoxygenase pathways. This broad-spectrum inhibition of pro-inflammatory mediator synthesis makes it a valuable compound for studying inflammatory processes where both prostaglandins and leukotrienes play a significant role. The provided quantitative data and outlined experimental methodologies offer a solid foundation for incorporating Timegadine into basic and preclinical inflammation research. While its effects on major signaling cascades like NF-κB and MAPK are not currently documented, its well-defined mechanism at the level of the arachidonic acid cascade allows for targeted investigations into the downstream consequences of COX and LOX inhibition. Future research could explore the potential for Timegadine to indirectly influence these broader signaling networks as a consequence of its primary mechanism of action.

References

Protocols & Analytical Methods

Method

Timegadine In Vitro Cyclooxygenase (COX) Inhibition Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Timegadine is a non-steroidal anti-inflammatory drug (NSAID) that has demonstrated efficacy in treating conditions such as rheumatoid arthritis...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timegadine is a non-steroidal anti-inflammatory drug (NSAID) that has demonstrated efficacy in treating conditions such as rheumatoid arthritis. A key mechanism for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins involved in inflammation and other physiological processes. There are two primary isoforms of the COX enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is inducible and primarily involved in the inflammatory response. This document provides a detailed protocol for determining the in vitro inhibitory activity of Timegadine against COX-1 and COX-2, which is essential for characterizing its pharmacological profile.

Data Presentation

The inhibitory activity of Timegadine against COX-1 and COX-2 is quantified by determining its half-maximal inhibitory concentration (IC50). The following table is designed to summarize the quantitative data obtained from the in vitro assays.

Note: Specific IC50 values for Timegadine against COX-1 and COX-2 were not found in the currently available literature. The values in the table below are placeholders and should be replaced with experimentally determined data.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
TimegadineTo be determinedTo be determinedTo be calculated
Celecoxib (Control)~82~6.8~12[1]
Ibuprofen (Control)~12~80~0.15[1]

Signaling Pathway

The diagram below illustrates the cyclooxygenase pathway and the role of inhibitors.

COX_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgg2_1 PGG2 cox1->pgg2_1 pgg2_2 PGG2 cox2->pgg2_2 pgh2_1 PGH2 pgg2_1->pgh2_1 prostaglandins_phys Prostaglandins (Physiological Functions) pgh2_1->prostaglandins_phys pgh2_2 PGH2 pgg2_2->pgh2_2 prostaglandins_inflam Prostaglandins (Inflammation, Pain) pgh2_2->prostaglandins_inflam timegadine Timegadine (NSAID) timegadine->cox1 timegadine->cox2

Caption: Cyclooxygenase signaling pathway and points of inhibition by NSAIDs.

Experimental Protocols

This section details a representative protocol for an in vitro cyclooxygenase inhibition assay using a colorimetric method. This method measures the peroxidase activity of COX.

Objective:

To determine the IC50 values of Timegadine for ovine or human COX-1 and COX-2.

Materials and Reagents:
  • COX-1 and COX-2 enzymes (ovine or human)

  • Arachidonic acid (substrate)

  • Heme

  • Tris-HCl buffer (pH 8.0)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)

  • Timegadine

  • Known COX inhibitors (e.g., Celecoxib, Ibuprofen) for positive controls

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 590-620 nm

Experimental Workflow Diagram

workflow prep Prepare Reagents and Test Compound (Timegadine) plate Add Buffer, Heme, and COX Enzyme to 96-well Plate prep->plate add_inhibitor Add Timegadine or Control Inhibitor at Various Concentrations plate->add_inhibitor incubate1 Pre-incubate at Room Temperature add_inhibitor->incubate1 add_substrate Initiate Reaction by Adding Arachidonic Acid and TMPD incubate1->add_substrate incubate2 Incubate at 37°C add_substrate->incubate2 read Measure Absorbance (590-620 nm) incubate2->read analyze Calculate % Inhibition and Determine IC50 read->analyze

Caption: Experimental workflow for the in vitro COX inhibition assay.

Procedure:
  • Preparation of Reagents:

    • Prepare Tris-HCl buffer (e.g., 0.1 M, pH 8.0).

    • Reconstitute COX-1 and COX-2 enzymes in the buffer according to the manufacturer's instructions. Keep on ice.

    • Prepare a stock solution of Timegadine in DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

    • Prepare stock solutions of control inhibitors (e.g., Celecoxib for COX-2 selectivity, Ibuprofen as a non-selective inhibitor) in DMSO and prepare serial dilutions.

    • Prepare arachidonic acid and TMPD solutions.

  • Assay Protocol:

    • In a 96-well plate, add the following to each well in the specified order:

      • 150 µL of assay buffer

      • 10 µL of Heme

      • 10 µL of COX-1 or COX-2 enzyme

    • Add 10 µL of the diluted Timegadine solution or control inhibitor to the appropriate wells. For the 100% activity control, add 10 µL of the vehicle (buffer with the same percentage of DMSO as the test compound wells). For the blank, add 10 µL of buffer.

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding 10 µL of the colorimetric substrate solution (TMPD) followed by 10 µL of arachidonic acid solution to all wells except the blank.

    • Incubate the plate at 37°C for 5-10 minutes.

    • Measure the absorbance at a wavelength between 590 nm and 620 nm using a microplate reader.

  • Data Analysis:

    • Correct the absorbance readings by subtracting the absorbance of the blank from all other readings.

    • Calculate the percentage of COX inhibition for each concentration of Timegadine using the following formula: % Inhibition = [(Control Absorbance - Sample Absorbance) / Control Absorbance] x 100

    • Plot the percentage of inhibition against the logarithm of the Timegadine concentration.

    • Determine the IC50 value, which is the concentration of Timegadine that causes 50% inhibition of the COX enzyme activity, by using non-linear regression analysis.

    • Calculate the selectivity index by dividing the IC50 for COX-1 by the IC50 for COX-2. A higher selectivity index indicates greater selectivity for COX-2.

Conclusion

This document provides a comprehensive framework for conducting an in vitro cyclooxygenase inhibition assay to characterize the activity of Timegadine. By following the detailed protocol and utilizing the provided templates for data presentation and visualization, researchers can effectively determine the inhibitory potency and selectivity of Timegadine against COX-1 and COX-2. This information is crucial for understanding its mechanism of action and for its further development as a therapeutic agent.

References

Application

Application Note: High-Throughput Lipoxygenase Activity Assay Using Timegadine

Audience: Researchers, scientists, and drug development professionals. Introduction Lipoxygenases (LOX) are a family of non-heme iron-containing dioxygenases that play a crucial role in the biosynthesis of potent inflamm...

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Lipoxygenases (LOX) are a family of non-heme iron-containing dioxygenases that play a crucial role in the biosynthesis of potent inflammatory mediators.[1] These enzymes catalyze the addition of molecular oxygen to polyunsaturated fatty acids like arachidonic acid and linoleic acid, leading to the formation of hydroperoxy fatty acids.[1][2] In the arachidonic acid cascade, 5-lipoxygenase (5-LOX) is the key enzyme that initiates the synthesis of leukotrienes, which are heavily implicated in the pathophysiology of various inflammatory diseases such as asthma, rheumatoid arthritis, and cancer.[1][3] Consequently, inhibitors of the LOX pathway are valuable tools for both studying inflammatory processes and developing novel therapeutics.[3]

Timegadine is an anti-inflammatory agent that has been shown to inhibit lipoxygenase activity.[4] This application note provides a detailed protocol for measuring lipoxygenase activity using a spectrophotometric assay and for evaluating the inhibitory effects of Timegadine. The assay is based on the principle that the LOX-catalyzed formation of a hydroperoxide from a substrate like linoleic acid results in a conjugated diene system that can be monitored by the increase in absorbance at 234 nm.[5][6][7]

Signaling Pathway and Inhibition

The diagram below illustrates the initial steps of the 5-lipoxygenase pathway, a key target in inflammatory disease research, and the inhibitory action of compounds like Timegadine.

LOX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AA Arachidonic Acid (from Phospholipids) LOX 5-Lipoxygenase (5-LOX) AA->LOX O2 HPETE 5-HPETE LOX->HPETE LTA4 Leukotriene A4 (LTA4) HPETE->LTA4 LTB4 Leukotriene B4 (LTB4) (Pro-inflammatory) LTA4->LTB4 Inhibitor Timegadine Inhibitor->LOX Inhibits

Caption: The 5-Lipoxygenase (5-LOX) signaling cascade and its inhibition by Timegadine.

Quantitative Data: Timegadine Inhibition

Timegadine has been demonstrated to inhibit multiple points in the arachidonic acid metabolism pathway. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for Timegadine in different cellular systems.[4]

Target Process/EnzymeCell TypeIC50 Value
Arachidonic Acid ReleaseRat PMNLs & Rabbit Platelets2.7 x 10⁻⁵ M (27 µM)
Lipoxygenase ActivityRat PMNLs4.1 x 10⁻⁵ M (41 µM)
Leukotriene B4 FormationRat PMNLs2.0 x 10⁻⁵ M (20 µM)
12-HETE FormationRabbit Platelets4.9 x 10⁻⁵ M (49 µM)
Cyclooxygenase (COX) ActivityRabbit Platelets3.1 x 10⁻⁸ M (31 nM)

Data sourced from Ahnfelt-Rønne & Arrigoni-Martelli (1982).[4]

Experimental Protocols

This section provides a detailed methodology for a spectrophotometric lipoxygenase activity assay adapted from established protocols.[5][6]

Materials and Reagents
  • Enzyme: Purified lipoxygenase (e.g., soybean LOX as a standard or lysate from cells/tissues).

  • Buffer: 50 mM Sodium Phosphate Buffer, pH 6.0.[5]

  • Substrate: 10 mM Sodium Linoleate stock solution.

  • Inhibitor: Timegadine stock solution (dissolved in a suitable solvent like DMSO).

  • Equipment:

    • UV-Vis Spectrophotometer or 96-well plate reader capable of measuring absorbance at 234 nm.

    • UV-transparent cuvettes or 96-well plates.

    • Pipettes and other standard laboratory equipment.

Reagent Preparation

50 mM Sodium Phosphate Buffer (pH 6.0) [5]

  • Prepare 0.2 M stock solutions of Sodium Phosphate Monobasic (NaH₂PO₄) and Sodium Phosphate Dibasic (Na₂HPO₄).

  • To create 200 mL of the buffer, mix 43.85 mL of 0.2 M monobasic solution with 6.15 mL of 0.2 M dibasic solution.

  • Add deionized water to a final volume of 200 mL.

  • Verify the pH is 6.0 and adjust if necessary.

10 mM Sodium Linoleate Substrate Stock [5][6]

  • In a light-protected flask (e.g., wrapped in aluminum foil), add 78 µL of linoleic acid and 90 µL of Tween-20 to 10 mL of boiled, distilled water.

  • Mix gently to avoid bubbles.

  • Slowly add 0.5 M NaOH dropwise until the solution becomes clear (approx. 100 µL).[5]

  • Transfer the solution to a 25 mL volumetric flask, protect it from light, and bring the final volume to 25 mL with deionized water.

  • Aliquot into amber microtubes and store at -20°C.[5]

Assay Workflow

The following diagram outlines the general workflow for conducting the LOX inhibition assay.

Assay_Workflow cluster_wells Reaction Wells Setup A 1. Reagent Preparation (Buffer, Substrate, Inhibitor) B 2. Reaction Setup (96-well plate or cuvettes) A->B C 3. Add Reagents to Wells B->C D 4. Pre-incubate with Inhibitor C->D For inhibitor wells E 5. Initiate Reaction (Add Enzyme) C->E For control well W1 Control: Buffer + Substrate + Enzyme W2 Inhibitor: Buffer + Substrate + Timegadine + Enzyme W3 Blank: Buffer + Substrate D->E F 6. Kinetic Measurement (Read A234nm over time) E->F G 7. Data Analysis (Calculate Rates, % Inhibition, IC50) F->G

Caption: General experimental workflow for the lipoxygenase inhibition assay.

Spectrophotometric Assay Protocol

This protocol is designed for a total reaction volume of 200 µL in a 96-well plate format. Adjust volumes as needed for cuvettes.

  • Plate Setup: Label wells for "Blank", "Control", and "Timegadine" concentrations.

  • Reagent Addition: Add the components in the following order:

ComponentBlank (µL)Control (µL)Timegadine Test (µL)
50 mM Phosphate Buffer188186As needed
Timegadine (or Vehicle)-2 (Vehicle)2 (or variable vol.)
10 mM Sodium Linoleate222
Final Volume (pre-enzyme) 190 190 190
  • Pre-incubation: Mix the plate gently and incubate at room temperature for 5-10 minutes to allow the inhibitor to interact with the substrate.

  • Reaction Initiation: Add 10 µL of the LOX enzyme solution to the "Control" and "Timegadine Test" wells. Do not add enzyme to the "Blank" well.

  • Kinetic Measurement: Immediately place the plate in the spectrophotometer and begin reading the absorbance at 234 nm every 30 seconds for 5-10 minutes.[2][6]

Data Analysis
  • Calculate Reaction Rate (V₀):

    • Subtract the blank absorbance from all readings.

    • Plot Absorbance vs. Time for each well.

    • Determine the initial linear rate of the reaction (ΔAbs/min). This is V₀.

  • Calculate Percent Inhibition:

    • Use the formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100

  • Determine IC50 Value:

    • Plot % Inhibition against the logarithm of Timegadine concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value, which is the concentration of Timegadine that produces 50% inhibition.

Inhibition_Logic cluster_control Control Reaction cluster_inhibited Inhibited Reaction Enzyme_C LOX Enzyme Product_C Product (Hydroperoxide) Enzyme_C->Product_C + Substrate_C Substrate Enzyme_I LOX Enzyme Product_I Reduced Product Enzyme_I->Product_I + Substrate_I Substrate Inhibitor Timegadine Inhibitor->Enzyme_I

Caption: Logical diagram of enzyme inhibition in the LOX assay.

Disclaimer: This protocol serves as a guideline. Optimal conditions, including enzyme and substrate concentrations, may vary depending on the source of the lipoxygenase and should be determined empirically. For Research Use Only. Not for use in diagnostic procedures.

References

Method

Developing Cell-Based Assays with Timegadine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Timegadine, a potent dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, presents a valuable tool for investigating the arac...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timegadine, a potent dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, presents a valuable tool for investigating the arachidonic acid cascade and its role in inflammation and other physiological processes. These application notes provide detailed protocols for developing and implementing cell-based assays to characterize the inhibitory activity of Timegadine and similar compounds. The methodologies outlined herein are designed to be adaptable to various research needs, from basic scientific inquiry to high-throughput screening in drug discovery.

Mechanism of Action of Timegadine

Timegadine exerts its anti-inflammatory effects by inhibiting the activity of both COX and LOX enzymes. These enzymes are critical for the conversion of arachidonic acid into pro-inflammatory mediators. COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins and thromboxanes, while LOX enzymes catalyze the production of leukotrienes and lipoxins. By inhibiting both pathways, Timegadine effectively reduces the production of a broad spectrum of inflammatory molecules.

Data Presentation: Quantitative Analysis of Timegadine Activity

The inhibitory potency of Timegadine is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the target enzyme's activity. The IC50 values for Timegadine can vary depending on the specific enzyme isoform, cell type, and assay conditions.

ParameterCell Type/Enzyme SourceIC50 Value
Cyclooxygenase (COX) Inhibition
Washed Rabbit Platelets5 nM
Rat Brain20 µM
Lipoxygenase (LOX) Inhibition
Horse Platelet Homogenates (Cytosol)100 µM
Washed Rabbit Platelets100 µM

Experimental Protocols

Cell-Based Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of Timegadine on COX activity in a cell-based system by measuring the production of Prostaglandin E2 (PGE2).

Materials:

  • Cell line expressing COX (e.g., RAW 264.7 murine macrophages, A549 human lung carcinoma cells)

  • Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

  • Timegadine

  • Arachidonic Acid (substrate)

  • PGE2 ELISA Kit

  • Cell lysis buffer

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the chosen cell line into a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of Timegadine in cell culture medium. Remove the overnight culture medium from the cells and add 100 µL of the Timegadine dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known COX inhibitor). Incubate for 1 hour at 37°C.

  • Substrate Addition: Prepare a working solution of arachidonic acid in cell culture medium. Add 10 µL of the arachidonic acid solution to each well to a final concentration of 10 µM.

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • PGE2 Measurement: Collect the cell culture supernatant. Measure the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX inhibition for each Timegadine concentration relative to the vehicle control. Plot the percentage inhibition against the logarithm of the Timegadine concentration and determine the IC50 value using non-linear regression analysis.

Cell-Based Lipoxygenase (LOX) Inhibition Assay

This protocol describes a method to evaluate the inhibitory effect of Timegadine on 5-Lipoxygenase (5-LOX) activity in a cell-based system by measuring the production of Leukotriene B4 (LTB4).

Materials:

  • Cell line expressing 5-LOX (e.g., human neutrophils, HL-60 cells differentiated into a neutrophil-like phenotype)

  • Cell culture medium (e.g., RPMI-1640)

  • Timegadine

  • Calcium Ionophore A23187 (stimulant)

  • LTB4 ELISA Kit

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Preparation: Isolate human neutrophils from fresh blood or differentiate HL-60 cells according to established protocols. Resuspend the cells in an appropriate buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • Compound Treatment: Aliquot the cell suspension into a 96-well plate. Add serial dilutions of Timegadine to the wells. Include a vehicle control and a positive control (a known 5-LOX inhibitor). Incubate for 15 minutes at 37°C.

  • Cell Stimulation: Add Calcium Ionophore A23187 to each well to a final concentration of 5 µM to stimulate LTB4 production.

  • Incubation: Incubate the plate for 15 minutes at 37°C.

  • LTB4 Measurement: Terminate the reaction by adding a suitable stop solution or by centrifugation to pellet the cells. Collect the supernatant and measure the LTB4 concentration using a commercial LTB4 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of 5-LOX inhibition for each Timegadine concentration relative to the vehicle control. Determine the IC50 value as described for the COX inhibition assay.

Mandatory Visualizations

Arachidonic Acid Cascade and Timegadine Inhibition Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimuli AA Arachidonic Acid PLA2->AA COX Cyclooxygenase (COX-1 & COX-2) AA->COX LOX Lipoxygenase (LOX) AA->LOX PGG2 Prostaglandin G2 (PGG2) COX->PGG2 HPETEs Hydroperoxyeicosatetraenoic acids (HPETEs) LOX->HPETEs PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Leukotrienes Leukotrienes (LTB4, LTC4, etc.) HPETEs->Leukotrienes Timegadine Timegadine Timegadine->COX Timegadine->LOX

Caption: Arachidonic Acid Cascade and Timegadine Inhibition Pathway.

General Workflow for Cell-Based Inhibition Assay Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate1 Incubate Overnight SeedCells->Incubate1 AddCompound Add Timegadine (or Test Compound) Incubate1->AddCompound Incubate2 Incubate (e.g., 1 hour) AddCompound->Incubate2 AddStimulant Add Stimulant/ Substrate Incubate2->AddStimulant Incubate3 Incubate (e.g., 30 min) AddStimulant->Incubate3 CollectSupernatant Collect Supernatant Incubate3->CollectSupernatant MeasureProduct Measure Product (e.g., ELISA) CollectSupernatant->MeasureProduct AnalyzeData Analyze Data & Calculate IC50 MeasureProduct->AnalyzeData End End AnalyzeData->End

Caption: General Workflow for Cell-Based Inhibition Assay.

Application

Timegadine Application Notes and Protocols for Animal Studies

For Researchers, Scientists, and Drug Development Professionals Introduction Timegadine is a potent anti-inflammatory agent that has demonstrated significant efficacy in various preclinical animal models of inflammation....

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timegadine is a potent anti-inflammatory agent that has demonstrated significant efficacy in various preclinical animal models of inflammation. Its mechanism of action involves the dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX), key enzymes in the arachidonic acid cascade that produce pro-inflammatory mediators such as prostaglandins and leukotrienes. This unique dual-inhibitory profile suggests a broad spectrum of anti-inflammatory activity, potentially offering a superior therapeutic window compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that solely target COX enzymes.

These application notes provide a comprehensive overview of Timegadine dosage, experimental protocols, and its mechanism of action for use in animal studies, intended to guide researchers in their preclinical investigations.

Data Presentation: Timegadine Dosage in Animal Studies

The following table summarizes the reported dosages of Timegadine used in various animal models. It is crucial to note that the optimal dosage may vary depending on the specific animal model, strain, age, and the desired therapeutic effect.

Animal ModelSpeciesRoute of AdministrationDosage RangeStudy FocusReference
Adjuvant-Induced ArthritisRatOral10 - 30 mg/kg/dayAnti-inflammatory, anti-arthritic[1]
Carrageenan-Induced Paw EdemaRatOralDose-dependent inhibitionAcute anti-inflammatory[1]
Nystatin-Induced EdemaRatOralDose-dependent inhibitionAnti-inflammatory[1]
Concanavalin A-Induced EdemaRatOralDose-dependent inhibitionAnti-inflammatory[1]

Experimental Protocols

Detailed methodologies for key in vivo inflammatory models are provided below. These protocols are based on established scientific literature and can be adapted for the evaluation of Timegadine.

Adjuvant-Induced Arthritis (AIA) in Rats

This model is a well-established method for inducing a chronic, systemic inflammatory condition that shares pathological features with human rheumatoid arthritis.

Materials:

  • Timegadine

  • Freund's Complete Adjuvant (FCA) containing Mycobacterium tuberculosis (e.g., 10 mg/mL)[2][3]

  • Vehicle for Timegadine (e.g., 0.5% carboxymethyl cellulose)

  • Male Lewis or Wistar rats (6-8 weeks old)

  • 25-27 gauge needles and syringes

  • Plethysmometer or calipers for paw volume/thickness measurement

Procedure:

  • Induction of Arthritis:

    • On day 0, induce arthritis by a single subcutaneous injection of 0.1 mL of FCA into the plantar surface of the right hind paw or at the base of the tail.[2][3]

    • A primary inflammatory response (paw swelling) will be observed in the injected paw within a few days.

    • Secondary, systemic arthritis will develop in the contralateral (non-injected) paw and other joints around day 10-14.

  • Timegadine Administration (Prophylactic Dosing):

    • Prepare a suspension of Timegadine in the chosen vehicle.

    • Administer Timegadine orally at the desired dosage (e.g., 10-30 mg/kg) once daily, starting from the day of adjuvant injection (Day 0) and continuing for the duration of the study (e.g., 21-28 days).[1]

    • A control group should receive the vehicle alone.

  • Assessment of Arthritis:

    • Measure the volume or thickness of both hind paws at regular intervals (e.g., daily or every other day) using a plethysmometer or calipers.

    • Arthritis can also be scored visually based on erythema, swelling, and joint deformity.

    • At the end of the study, histological analysis of the joints can be performed to assess inflammation, cartilage destruction, and bone erosion.

Carrageenan-Induced Paw Edema in Rats

This is a widely used model of acute, localized inflammation, primarily mediated by prostaglandins and other inflammatory mediators.

Materials:

  • Timegadine

  • Lambda Carrageenan (1% w/v in sterile saline)[4][5]

  • Vehicle for Timegadine

  • Male Sprague-Dawley or Wistar rats (150-200g)

  • 27-30 gauge needles and syringes

  • Plethysmometer or calipers

Procedure:

  • Timegadine Administration:

    • Administer Timegadine orally at the desired dosages 30-60 minutes prior to carrageenan injection.[4]

    • A control group should receive the vehicle, and a positive control group can be treated with a known NSAID like indomethacin (e.g., 10 mg/kg).[6]

  • Induction of Edema:

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.[4][7]

  • Measurement of Paw Edema:

    • Measure the paw volume or thickness immediately before carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[6]

    • The degree of swelling is calculated as the difference in paw volume/thickness between the pre- and post-carrageenan measurements.

    • The percentage inhibition of edema for the Timegadine-treated groups is calculated relative to the vehicle-treated control group.

Signaling Pathway and Experimental Workflow

Mechanism of Action: Dual Inhibition of COX and LOX Pathways

Timegadine exerts its anti-inflammatory effects by inhibiting both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways of the arachidonic acid cascade. This dual inhibition prevents the synthesis of pro-inflammatory prostaglandins and leukotrienes.

Timegadine Mechanism of Action membrane_phospholipids Membrane Phospholipids pla2 Phospholipase A2 membrane_phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Liberates cox Cyclooxygenase (COX-1 & COX-2) arachidonic_acid->cox lox 5-Lipoxygenase (5-LOX) arachidonic_acid->lox prostaglandins Prostaglandins (e.g., PGE2, PGI2) Thromboxanes cox->prostaglandins leukotrienes Leukotrienes (e.g., LTB4, LTC4) lox->leukotrienes inflammation Inflammation (Pain, Edema, Fever) prostaglandins->inflammation leukotrienes->inflammation timegadine Timegadine timegadine->cox Inhibits timegadine->lox Inhibits AIA Experimental Workflow start Start animal_acclimatization Animal Acclimatization (Male Lewis Rats, 6-8 weeks) start->animal_acclimatization group_allocation Group Allocation (Vehicle, Timegadine doses) animal_acclimatization->group_allocation aia_induction AIA Induction (Day 0) (FCA injection) group_allocation->aia_induction daily_treatment Daily Oral Treatment (Vehicle or Timegadine) aia_induction->daily_treatment monitoring Clinical Monitoring (Paw volume, Arthritis score, Body weight) daily_treatment->monitoring Daily termination Study Termination (Day 21/28) monitoring->termination data_collection Data Collection (Blood, Tissues, Histopathology) termination->data_collection analysis Data Analysis data_collection->analysis end End analysis->end

References

Method

Timegadine Pharmacokinetics and Metabolism in Rats: Application Notes and Protocols

Executive Summary This document provides a framework for conducting and analyzing preclinical pharmacokinetic and metabolism studies of Timegadine in rats. Due to the limited availability of public domain data on the spe...

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

This document provides a framework for conducting and analyzing preclinical pharmacokinetic and metabolism studies of Timegadine in rats. Due to the limited availability of public domain data on the specific pharmacokinetics and metabolism of Timegadine in rats, this document presents generalized protocols and application notes based on standard industry practices for characterizing novel chemical entities. These guidelines are intended for researchers, scientists, and drug development professionals to generate the necessary data for this compound.

Introduction to Timegadine

Timegadine is a tri-substituted guanidine derivative that has demonstrated anti-inflammatory properties. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile in a relevant preclinical species such as the rat is a critical step in its development as a potential therapeutic agent. The following sections outline the methodologies to elucidate the pharmacokinetic and metabolic profile of Timegadine in rats.

In Vivo Pharmacokinetic Study Protocol

This protocol describes a typical single-dose pharmacokinetic study in rats.

Objective: To determine the pharmacokinetic profile of Timegadine in rats after intravenous (IV) and oral (PO) administration.

Materials:

  • Timegadine

  • Male Sprague-Dawley or Wistar rats (225-250 g)

  • Vehicle for IV and PO administration (e.g., saline, 0.5% methylcellulose)

  • Cannulas for blood collection (e.g., jugular vein cannulation)

  • Blood collection tubes (containing anticoagulant, e.g., K2-EDTA)

  • Centrifuge

  • Freezer (-80°C)

  • Analytical instrumentation (LC-MS/MS)

Experimental Workflow:

G cluster_prestudy Pre-Study cluster_study Study Day cluster_poststudy Post-Study Analysis acclimatization Animal Acclimatization (1 week) cannulation Surgical Cannulation (Jugular Vein) acclimatization->cannulation fasting Overnight Fasting dosing Timegadine Administration (IV and PO groups) fasting->dosing sampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) dosing->sampling processing Plasma Processing (Centrifugation) sampling->processing analysis LC-MS/MS Analysis of Plasma Samples processing->analysis pk_analysis Pharmacokinetic Analysis (e.g., Non-compartmental) analysis->pk_analysis

Caption: Experimental workflow for a rodent pharmacokinetic study.

Procedure:

  • Animal Preparation: Acclimatize rats for at least one week before the study. For serial blood sampling, surgically implant a cannula in the jugular vein of each rat. Allow a recovery period of 2-3 days.

  • Dosing:

    • Divide rats into two groups: Intravenous (IV) and Oral (PO). A typical group size is n=3-5 rats.

    • Fast rats overnight before dosing.

    • IV Group: Administer a single bolus dose of Timegadine (e.g., 1-2 mg/kg) via the tail vein.

    • PO Group: Administer a single dose of Timegadine (e.g., 5-10 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant.

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of Timegadine in rat plasma.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data.

    • Calculate key pharmacokinetic parameters.

Data Presentation:

The following tables provide a template for summarizing the pharmacokinetic data that would be generated from such a study.

Table 1: Pharmacokinetic Parameters of Timegadine in Rats (Mean ± SD)

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL) Data to be generatedData to be generated
Tmax (h) Data to be generatedData to be generated
AUC0-t (ngh/mL) Data to be generatedData to be generated
AUC0-inf (ngh/mL) Data to be generatedData to be generated
t1/2 (h) Data to be generatedData to be generated
CL (mL/min/kg) Data to be generated-
Vdss (L/kg) Data to be generated-
F (%) -Data to be generated

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; CL: Clearance; Vdss: Volume of distribution at steady state; F: Bioavailability.

In Vitro Metabolism Study Protocol

This protocol outlines a typical experiment to investigate the metabolic stability and identify the metabolic pathways of Timegadine using rat liver microsomes.

Objective: To assess the in vitro metabolic stability of Timegadine and identify its primary metabolic pathways in a rat liver microsomal system.

Materials:

  • Timegadine

  • Rat Liver Microsomes (RLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Incubator/shaking water bath (37°C)

  • LC-MS/MS or high-resolution mass spectrometer (HRMS)

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis reagents Prepare Incubation Mixture (RLM, Buffer, Timegadine) preincubation Pre-incubate at 37°C reagents->preincubation initiation Initiate Reaction with NADPH incubation Incubate at 37°C with Shaking initiation->incubation termination Terminate Reaction at Time Points (e.g., 0, 5, 15, 30, 60 min) incubation->termination processing Sample Processing (Centrifugation) termination->processing lcms_analysis LC-MS/MS or HRMS Analysis processing->lcms_analysis data_analysis Data Analysis (Metabolic Stability & Metabolite ID) lcms_analysis->data_analysis

Caption: Workflow for an in vitro metabolism study using liver microsomes.

Procedure:

  • Incubation:

    • Prepare an incubation mixture containing rat liver microsomes (e.g., 0.5 mg/mL protein), phosphate buffer (pH 7.4), and Timegadine (e.g., 1 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with gentle shaking.

  • Sampling and Termination:

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Terminate the reaction by adding an equal volume of cold acetonitrile.

  • Sample Processing:

    • Centrifuge the samples to precipitate proteins.

    • Transfer the supernatant for analysis.

  • Analysis:

    • Analyze the samples using LC-MS/MS to quantify the remaining parent compound (Timegadine) for metabolic stability assessment.

    • Use high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) to identify potential metabolites by comparing samples from incubations with and without NADPH.

  • Data Analysis:

    • Metabolic Stability: Plot the natural logarithm of the percentage of Timegadine remaining versus time. The slope of the linear regression will give the elimination rate constant, from which the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.

    • Metabolite Identification: Analyze the HRMS data to identify masses corresponding to potential metabolic transformations (e.g., oxidation, hydroxylation, glucuronidation).

Data Presentation:

Table 2: In Vitro Metabolic Stability of Timegadine in Rat Liver Microsomes

ParameterValue
In Vitro t1/2 (min) Data to be generated
Intrinsic Clearance (CLint, µL/min/mg protein) Data to be generated

Table 3: Potential Metabolic Pathways of Timegadine in Rat Liver Microsomes

Metabolite IDProposed Biotransformation
M1Data to be generated (e.g., Hydroxylation)
M2Data to be generated (e.g., N-dealkylation)
M3Data to be generated (e.g., Glucuronidation)

Conclusion

The protocols and templates provided in this document offer a comprehensive guide for the preclinical investigation of Timegadine's pharmacokinetics and metabolism in rats. The successful execution of these studies will generate crucial data to understand the ADME properties of Timegadine, which is essential for its further development and for predicting its pharmacokinetic behavior in humans. It is recommended to perform these studies under the appropriate animal welfare and good laboratory practice (GLP) guidelines.

Application

Application Notes and Protocols for the Purification of Timegadine for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals Introduction Timegadine, with the chemical name N-Cyclohexyl-N'-(2-methyl-4-quinolinyl)-N''-2-thiazolylguanidine, is a basic anti-inflammatory drug candidat...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timegadine, with the chemical name N-Cyclohexyl-N'-(2-methyl-4-quinolinyl)-N''-2-thiazolylguanidine, is a basic anti-inflammatory drug candidate. Its purification at the laboratory scale is crucial for accurate pharmacological and toxicological studies. This document provides detailed application notes and protocols for the purification of Timegadine, focusing on preparative high-performance liquid chromatography (HPLC) and recrystallization techniques. The provided protocols are based on established analytical methods and general principles of purifying basic, lipophilic small molecules.

Physicochemical Properties of Timegadine

A thorough understanding of Timegadine's properties is essential for developing effective purification strategies.

PropertyValueSource
Molecular Formula C₂₀H₂₃N₅S--INVALID-LINK--
Molecular Weight 365.51 g/mol --INVALID-LINK--
Appearance Neat (likely a solid)--INVALID-LINK--
AlogP (Lipophilicity) 5.02--INVALID-LINK--
Basic pKa 7.14--INVALID-LINK--

The high AlogP value indicates that Timegadine is lipophilic, suggesting good solubility in organic solvents and amenability to reversed-phase chromatography. Its basic nature (pKa 7.14) allows for manipulation of its charge state with pH, which can be exploited in both chromatography and extraction protocols.

Purification Strategies

A multi-step approach is recommended for the purification of crude Timegadine, typically involving an initial extraction followed by preparative HPLC and/or recrystallization for final polishing.

Logical Workflow for Timegadine Purification

G crude Crude Timegadine (from synthesis) extraction Liquid-Liquid Extraction (e.g., DCM/aq. NaHCO₃) crude->extraction Dissolve in organic solvent conc Concentration in vacuo extraction->conc Organic layer prep_hplc Preparative RP-HPLC conc->prep_hplc Dissolve in mobile phase fraction Fraction Collection prep_hplc->fraction Collect target peak evap Solvent Evaporation fraction->evap recryst Recrystallization evap->recryst Optional final polishing pure Pure Timegadine (>98%) evap->pure If sufficiently pure recryst->pure analysis Purity Analysis (Analytical HPLC, NMR) pure->analysis

Caption: Proposed workflow for the purification of Timegadine.

Experimental Protocols

Protocol 1: Preparative Reversed-Phase HPLC

This protocol is adapted from a known analytical method for Timegadine and scaled for preparative purposes.[1] The primary goal of preparative HPLC is to isolate the target compound in sufficient quantity and purity.[2][3][4][5]

Instrumentation and Materials:

  • Preparative HPLC system with a suitable pump, injector, and UV detector

  • Newcrom R1 preparative column (or equivalent C18 column)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)

  • Crude Timegadine sample

Method Parameters (Starting Point):

ParameterAnalytical ScalePreparative Scale (Example)
Column Newcrom R1 (e.g., 4.6 x 150 mm, 5 µm)Newcrom R1 (e.g., 21.2 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Phosphoric AcidWater + 0.1% Phosphoric Acid
Mobile Phase B AcetonitrileAcetonitrile
Gradient To be optimized based on analytical runSame gradient profile, adjusted for system dwell volume
Flow Rate ~1 mL/min~21.5 mL/min (geometrically scaled)
Injection Volume 5-20 µLTo be determined by loading study
Detection UV (wavelength to be determined from UV scan)UV (same wavelength)

Protocol Steps:

  • Analytical Method Optimization:

    • Dissolve a small amount of crude Timegadine in the mobile phase.

    • Perform an analytical HPLC run to determine the retention time of Timegadine and identify impurity peaks.

    • Optimize the gradient to achieve good resolution between Timegadine and its closest eluting impurities.

  • Loading Study:

    • On the analytical column, inject increasing amounts of the crude sample to determine the maximum loading capacity before resolution is lost.

  • Scale-Up Calculation:

    • Use the following formula to calculate the preparative flow rate:

      • Flow Rateprep = Flow Rateanalytical x (IDprep² / IDanalytical²)

    • The injection volume for the preparative scale will be determined from the loading study and scaled similarly.

  • Preparative Run:

    • Equilibrate the preparative column with the initial mobile phase conditions.

    • Dissolve the crude Timegadine in a minimal amount of the mobile phase or a strong, compatible solvent (e.g., DMSO).

    • Inject the sample and run the preparative gradient.

  • Fraction Collection:

    • Collect the eluent corresponding to the Timegadine peak.

  • Post-Purification:

    • Combine the collected fractions containing pure Timegadine.

    • Remove the organic solvent (acetonitrile) using a rotary evaporator.

    • If the mobile phase contains a non-volatile acid like phosphoric acid, an additional liquid-liquid extraction step may be necessary. Neutralize the aqueous solution with a base (e.g., NaHCO₃) and extract the Timegadine into an organic solvent like dichloromethane or ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the purified Timegadine.

Preparative HPLC Scale-Up Workflow```dot

G cluster_0 Analytical Scale cluster_1 Scale-Up Calculations cluster_2 Preparative Scale analytical_method Develop Analytical Method (e.g., 4.6 mm ID column) loading_study Perform Loading Study analytical_method->loading_study calc_flow Calculate Preparative Flow Rate loading_study->calc_flow calc_load Determine Preparative Sample Load loading_study->calc_load prep_run Perform Preparative Run (e.g., 21.2 mm ID column) calc_flow->prep_run calc_load->prep_run fraction_collection Fraction Collection prep_run->fraction_collection post_proc Post-Purification Processing fraction_collection->post_proc

Caption: Potential inhibitory action of Timegadine on inflammatory signaling.

Conclusion

The purification of Timegadine for laboratory use can be effectively achieved through a combination of preparative reversed-phase HPLC and recrystallization. The provided protocols offer a robust starting point for researchers. Method optimization, particularly in solvent selection for recrystallization and gradient conditions for HPLC, will be crucial for achieving high purity and yield. Rigorous analytical assessment of the final product is mandatory to ensure its suitability for further research and development.

References

Method

Application Notes and Protocols for Timegadine in Adjuvant-Induced Arthritis

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed experimental protocol for evaluating the efficacy of Timegadine in a rat model of adjuvant-induced arthritis (AIA...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for evaluating the efficacy of Timegadine in a rat model of adjuvant-induced arthritis (AIA). The protocols outlined below are based on established methodologies for inducing and assessing AIA, incorporating the therapeutic administration of Timegadine, a dual inhibitor of cyclooxygenase (COX) and lipoxygenase.

Introduction

Adjuvant-induced arthritis in rats is a widely used preclinical model that shares many pathological features with human rheumatoid arthritis, including chronic inflammation, synovitis, and joint destruction.[1] Timegadine, a tri-substituted guanidine derivative, has demonstrated both anti-inflammatory and potential disease-modifying properties by inhibiting the arachidonic acid cascade.[2][3] This document provides a comprehensive guide for the in vivo evaluation of Timegadine's therapeutic potential in this model.

Experimental Protocols

Animal Model and Arthritis Induction
  • Animal Strain: Female Lewis rats (or other susceptible strains like Sprague-Dawley or Wistar), 6-8 weeks old.[4]

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

  • Arthritis Induction:

    • Prepare a suspension of 10 mg/mL Mycobacterium tuberculosis (H37Ra, heat-killed) in sterile mineral oil or Incomplete Freund's Adjuvant (IFA) to create Complete Freund's Adjuvant (CFA).

    • Anesthetize the rats using a suitable anesthetic agent (e.g., isoflurane).

    • Induce arthritis by a single subcutaneous injection of 0.1 mL of the CFA suspension into the base of the tail or 0.05 mL into the plantar surface of the right hind paw.[5]

    • The day of CFA injection is designated as Day 0.

Experimental Groups and Dosing Regimen
  • Group 1: Normal Control: Healthy rats receiving the vehicle only.

  • Group 2: Arthritis Control: AIA rats receiving the vehicle only.

  • Group 3: Timegadine Treatment: AIA rats receiving Timegadine (50 mg/kg, p.o.), once daily.

  • Group 4: Positive Control: AIA rats receiving a standard-of-care drug such as Indomethacin (1-2 mg/kg, p.o.) or Methotrexate (0.75 mg/kg/week, i.p.).

Note on Dosing: The recommended dose of Timegadine is based on its known anti-inflammatory profile in rats.[5] The treatment can be initiated either prophylactically (from Day 0) or therapeutically (e.g., from Day 10-12, upon the appearance of secondary lesions). The duration of the study is typically 21-28 days.

Preparation and Administration of Timegadine
  • Formulation: Prepare a homogenous suspension of Timegadine in a suitable vehicle, such as 0.5% carboxymethylcellulose (CMC) in sterile water.

  • Administration: Administer the Timegadine suspension orally (p.o.) using a gavage needle. The volume of administration should be calculated based on the animal's body weight (typically 5-10 mL/kg).

Assessment of Arthritis Severity
  • Clinical Scoring:

    • Visually score the severity of arthritis in each paw daily or every other day, starting from Day 10.

    • Use a scoring system from 0 to 4 for each paw, where:

      • 0 = No erythema or swelling

      • 1 = Mild erythema and swelling of the digits

      • 2 = Moderate erythema and swelling of the paw

      • 3 = Severe erythema and swelling of the entire paw

      • 4 = Gross deformity and ankylosis

    • The maximum possible score per animal is 16.

  • Paw Volume Measurement:

    • Measure the volume of both hind paws using a plethysmometer every 2-3 days.

    • Calculate the change in paw volume relative to the baseline measurement on Day 0.

Biochemical and Histopathological Analysis (at study termination)
  • Blood Collection: Collect blood samples via cardiac puncture for serum separation.

  • Serum Analysis:

    • Measure the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) using ELISA kits.

    • Assess systemic inflammatory markers like C-reactive protein (CRP) and Erythrocyte Sedimentation Rate (ESR).

  • Histopathology:

    • Euthanize the animals and dissect the hind paws.

    • Fix the joints in 10% neutral buffered formalin, decalcify, and embed in paraffin.

    • Prepare tissue sections and stain with Hematoxylin and Eosin (H&E) to evaluate synovial inflammation, pannus formation, and cartilage/bone erosion.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the study. The values presented are hypothetical and for illustrative purposes only.

Table 1: Effect of Timegadine on Arthritis Score and Paw Volume

GroupTreatmentMean Arthritis Score (Day 21)Change in Paw Volume (mL) (Day 21)
1Normal Control0.0 ± 0.00.05 ± 0.02
2Arthritis Control12.5 ± 1.51.8 ± 0.3
3Timegadine (50 mg/kg)5.8 ± 1.20.9 ± 0.2
4Positive Control4.5 ± 1.00.7 ± 0.1

*p < 0.05 compared to Arthritis Control

Table 2: Effect of Timegadine on Serum Inflammatory Markers

GroupTreatmentTNF-α (pg/mL)IL-1β (pg/mL)CRP (mg/L)
1Normal Control25 ± 515 ± 41.2 ± 0.3
2Arthritis Control180 ± 25120 ± 208.5 ± 1.5
3Timegadine (50 mg/kg)85 ± 1560 ± 103.5 ± 0.8
4Positive Control70 ± 1250 ± 82.8 ± 0.6

*p < 0.05 compared to Arthritis Control

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_setup Phase 1: Model Induction and Grouping cluster_treatment Phase 2: Treatment Period cluster_assessment Phase 3: Data Collection and Analysis cluster_outcome Phase 4: Outcome animal_acclimatization Animal Acclimatization (7 days) arthritis_induction Adjuvant-Induced Arthritis (AIA) Induction (Day 0) animal_acclimatization->arthritis_induction group_allocation Random Allocation into Groups (n=8 per group) arthritis_induction->group_allocation daily_dosing Daily Oral Dosing (Day 1 to Day 21) group_allocation->daily_dosing clinical_assessment Clinical Assessment (Arthritis Score, Paw Volume) (Ongoing from Day 10) daily_dosing->clinical_assessment biochemical_analysis Biochemical Analysis (Serum Cytokines, CRP) (Day 22) clinical_assessment->biochemical_analysis histopathology Histopathological Examination (Joint Tissues) (Day 22) biochemical_analysis->histopathology data_analysis Data Analysis and Interpretation histopathology->data_analysis

Caption: Experimental workflow for evaluating Timegadine in adjuvant-induced arthritis.

Signaling Pathway of Timegadine in Inflammation

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 Stimulus arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox Cyclooxygenase (COX) arachidonic_acid->cox lox Lipoxygenase (LOX) arachidonic_acid->lox prostaglandins Prostaglandins cox->prostaglandins leukotrienes Leukotrienes lox->leukotrienes inflammation Inflammation (Pain, Swelling) prostaglandins->inflammation leukotrienes->inflammation timegadine Timegadine timegadine->cox Inhibition timegadine->lox Inhibition

Caption: Mechanism of action of Timegadine in the arachidonic acid pathway.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Timegadine Concentration for Cell Culture

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively using Timegadine in cell culture experiments. Here you will find answers to fr...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively using Timegadine in cell culture experiments. Here you will find answers to frequently asked questions and troubleshooting guides to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is Timegadine and what is its mechanism of action?

Timegadine is an anti-inflammatory agent that functions as a dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1] These enzymes are critical in the arachidonic acid cascade, which is responsible for the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting COX and LOX, Timegadine effectively reduces the inflammatory response.

Q2: What is a typical starting concentration for Timegadine in cell culture?

The effective concentration of Timegadine can vary significantly depending on the cell type and the specific enzyme isoform being targeted. Reported IC50 values (the concentration required to inhibit 50% of enzyme activity) provide a useful starting point:

  • Cyclooxygenase (COX): IC50 values range from 5 nM in washed rabbit platelets to 20 µM in rat brain tissue.[1]

  • Lipoxygenase (LOX): The IC50 is approximately 100 µM in horse platelet homogenates.[1]

  • Arachidonic Acid Release: Timegadine inhibits the release of arachidonic acid with an IC50 of 27 µM.

Based on this data, a broad concentration range should be tested initially, for example, from 10 nM to 100 µM, to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How should I prepare a stock solution of Timegadine?

Q4: How can I determine the optimal concentration of Timegadine for my specific cell line?

The optimal concentration should be determined experimentally for each cell line and assay. A dose-response experiment is the most effective method. This involves treating your cells with a range of Timegadine concentrations and measuring the desired biological effect (e.g., inhibition of a specific inflammatory marker) and cell viability. A common method for assessing cell viability is the MTT assay.

Troubleshooting Guide

Problem: I am not observing the expected inhibitory effect of Timegadine.

Possible Cause Suggested Solution
Sub-optimal Concentration The concentration of Timegadine may be too low for your specific cell line. Perform a dose-response experiment, testing a wider range of concentrations (e.g., from nanomolar to high micromolar).
Compound Instability Timegadine may be unstable in your cell culture medium over the duration of the experiment. Prepare fresh dilutions of Timegadine from a frozen stock solution for each experiment. Consider reducing the incubation time if stability is a concern.
Cell Line Insensitivity The target signaling pathway (arachidonic acid cascade) may not be active or may be regulated differently in your chosen cell line. Confirm the expression and activity of COX and LOX enzymes in your cells. Consider using a positive control (another known inhibitor) to validate the assay.
Incorrect Stock Solution Preparation The actual concentration of your Timegadine stock solution may be inaccurate due to weighing errors or incomplete dissolution. Prepare a fresh stock solution, ensuring the compound is fully dissolved.

Problem: I am observing significant cell death (cytotoxicity) at concentrations where I expect to see a biological effect.

Possible Cause Suggested Solution
High Concentration The concentration of Timegadine is too high and is causing off-target effects leading to cell death. Determine the IC50 for cytotoxicity using a cell viability assay (e.g., MTT assay) and choose concentrations for your experiments that are well below this value.
Solvent Toxicity The concentration of the solvent (e.g., DMSO) used to dissolve Timegadine may be too high. Ensure the final solvent concentration in the culture medium is non-toxic (typically below 0.1%). Run a solvent control (cells treated with the same concentration of solvent without Timegadine) to confirm.
Contamination The cell culture may be contaminated, making the cells more sensitive to the treatment. Check for signs of bacterial or fungal contamination.

Data Presentation

Table 1: Reported IC50 Values for Timegadine

TargetCell/Tissue TypeIC50 Concentration
Cyclooxygenase (COX)Washed Rabbit Platelets5 nM
Cyclooxygenase (COX)Rat Brain20 µM
Lipoxygenase (LOX)Horse Platelet Homogenates100 µM
Lipoxygenase (LOX)Rat Peritoneal Polymorphonuclear Leukocytes41 µM
Arachidonic Acid ReleaseRat Peritoneal Polymorphonuclear Leukocytes & Rabbit Platelets27 µM

Experimental Protocols

Protocol 1: Determining Optimal Timegadine Concentration using an MTT Cell Viability Assay

This protocol is designed to establish a dose-response curve for Timegadine's effect on cell viability and to determine the cytotoxic concentration (IC50).

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • Timegadine

  • DMSO (or other suitable solvent)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Timegadine Preparation: Prepare a series of dilutions of Timegadine in complete culture medium from your stock solution. A common approach is to use a 2-fold or 10-fold serial dilution to cover a wide concentration range (e.g., 1 nM to 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest Timegadine concentration) and a no-treatment control.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of Timegadine.

  • Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the cell viability against the logarithm of the Timegadine concentration to generate a dose-response curve and determine the IC50 value.

Mandatory Visualizations

Signaling_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Stimulus aa Arachidonic Acid pla2->aa cox Cyclooxygenase (COX) aa->cox lox Lipoxygenase (LOX) aa->lox prostaglandins Prostaglandins cox->prostaglandins thromboxanes Thromboxanes cox->thromboxanes leukotrienes Leukotrienes lox->leukotrienes timegadine Timegadine timegadine->cox timegadine->lox inflammation Inflammation prostaglandins->inflammation thromboxanes->inflammation leukotrienes->inflammation

Caption: Mechanism of action of Timegadine on the arachidonic acid cascade.

Experimental_Workflow start Start: Determine Optimal Concentration seed_cells 1. Seed cells in a 96-well plate start->seed_cells prepare_dilutions 2. Prepare serial dilutions of Timegadine seed_cells->prepare_dilutions treat_cells 3. Treat cells with Timegadine dilutions prepare_dilutions->treat_cells incubate 4. Incubate for desired time period treat_cells->incubate mtt_assay 5. Perform MTT assay for cell viability incubate->mtt_assay measure_absorbance 6. Measure absorbance mtt_assay->measure_absorbance analyze_data 7. Analyze data and plot dose-response curve measure_absorbance->analyze_data determine_ic50 8. Determine IC50 for cytotoxicity analyze_data->determine_ic50 end End: Optimal concentration identified determine_ic50->end

Caption: Workflow for determining the optimal concentration of Timegadine.

Troubleshooting_Logic start Experiment Issue no_effect No observable effect? start->no_effect cytotoxicity High cytotoxicity? start->cytotoxicity no_effect->cytotoxicity No check_conc Check Concentration Range no_effect->check_conc Yes lower_conc Lower Concentration cytotoxicity->lower_conc Yes check_stability Check Compound Stability check_conc->check_stability solution1 Perform wider dose-response check_conc->solution1 check_cell_line Validate Cell Line Sensitivity check_stability->check_cell_line solution2 Use fresh dilutions check_stability->solution2 solution3 Use positive control check_cell_line->solution3 check_solvent Check Solvent Concentration lower_conc->check_solvent solution4 Perform viability assay to find non-toxic range lower_conc->solution4 check_contamination Check for Contamination check_solvent->check_contamination solution5 Ensure solvent is <0.1% check_solvent->solution5 solution6 Inspect culture for contaminants check_contamination->solution6

Caption: Troubleshooting decision tree for Timegadine experiments.

References

Optimization

Technical Support Center: Interpreting Timegadine IC50 Value Variability

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and interpreting the variability observed in Timegadine IC50 values. Timegadine is a compe...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and interpreting the variability observed in Timegadine IC50 values. Timegadine is a competitive inhibitor of cyclooxygenase (COX) and lipoxygenase, and its reported IC50 values can vary significantly based on experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected IC50 value for Timegadine's inhibition of COX?

A1: The IC50 value for Timegadine is highly dependent on the experimental system used. Published data shows a wide range, from as low as 5 nM in washed rabbit platelets to 20 µM in rat brain homogenates for COX inhibition.[1] Another study reported an IC50 of 3.2 x 10-8 M (or 32 nM) for platelet thromboxane B2 formation, which is a marker for COX-1 activity.[2] This variability underscores the importance of considering the specific assay conditions when comparing results.

Q2: Why do I see different IC50 values for Timegadine in my experiments compared to published data?

A2: Discrepancies in IC50 values are common and can be attributed to a multitude of factors. These include, but are not limited to:

  • Biological System: The species, tissue, or cell line used as the source of the cyclooxygenase enzyme can significantly impact the IC50 value.[3]

  • Enzyme Isoform: Timegadine may exhibit different potencies against COX-1 and COX-2. The relative expression of these isoforms in your experimental system will influence the overall IC50.

  • Assay Conditions: Substrate (arachidonic acid) concentration, incubation time, temperature, and pH can all alter the apparent inhibitory activity of Timegadine.[3][4]

  • Method of Measurement: The specific technique used to quantify prostaglandin production (e.g., EIA, LC-MS/MS) can have different sensitivities and specificities.[3]

Q3: How does the substrate concentration affect the IC50 value of a competitive inhibitor like Timegadine?

A3: For a competitive inhibitor, the IC50 value is dependent on the substrate concentration. According to the Cheng-Prusoff equation, the relationship can be described as IC50 = K_i * (1 + [S]/K_m), where K_i is the inhibition constant, [S] is the substrate concentration, and K_m is the Michaelis constant. Therefore, a higher arachidonic acid concentration in your assay will lead to a higher apparent IC50 value for Timegadine. It has been shown that as the concentration of arachidonic acid increases, the selectivity of some COX inhibitors also changes.[3]

Troubleshooting Guide

If you are experiencing unexpected variability or inconsistent IC50 values for Timegadine, consider the following troubleshooting steps:

Issue Potential Cause Recommended Action
High variability between replicate experiments Inconsistent cell plating, reagent preparation, or incubation times.Standardize cell seeding density. Prepare fresh reagents for each experiment. Use a calibrated timer for all incubation steps.
IC50 value is significantly higher than expected High substrate (arachidonic acid) concentration. Cell confluence is too high or too low. Degradation of Timegadine.Optimize and standardize the arachidonic acid concentration. Ensure consistent cell confluency at the time of the assay. Prepare fresh stock solutions of Timegadine and store them appropriately.
IC50 value is significantly lower than expected Low substrate (arachidonic acid) concentration. Use of a different cell line or enzyme source with higher sensitivity.Verify and standardize the arachidonic acid concentration. If using a different system, establish a baseline IC50 for that specific system.
Poor curve fit for dose-response data Inappropriate concentration range of Timegadine tested. Issues with serial dilutions.Perform a wider range of dilutions to ensure a full sigmoidal curve. Verify the accuracy of your pipetting and dilution scheme.

Data Presentation

The following table summarizes the reported IC50 values for Timegadine from different sources to highlight the inherent variability.

Biological System Enzyme Target Reported IC50 Reference
Washed Rabbit PlateletsCyclooxygenase (COX)5 nM[1]
Rabbit PlateletsCyclooxygenase (COX)31 nM[2]
Rat BrainCyclooxygenase (COX)20 µM[1]
Horse Platelet Homogenates (Cytosol)Lipoxygenase100 µM[1]
Washed Rabbit PlateletsLipoxygenase100 µM[1]
Casein-elicited Rat Peritoneal PMNLArachidonic Acid Release27 µM[2]
Casein-elicited Rat Peritoneal PMNLLipoxygenase41 µM[2]

Experimental Protocols

General Protocol for a Cell-Based COX Inhibition Assay

This protocol provides a general framework. Specific parameters should be optimized for your cell line and experimental setup.

  • Cell Culture:

    • Culture cells (e.g., RAW 264.7 macrophages) in appropriate media and conditions until they reach 80-90% confluency.[5]

    • Seed cells in multi-well plates at a predetermined density and allow them to adhere overnight.

  • Induction of COX-2 (if applicable):

    • To measure COX-2 specific inhibition, cells can be stimulated with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a defined period (e.g., 7 hours) to induce COX-2 expression.[5]

  • Inhibitor Treatment:

    • Prepare serial dilutions of Timegadine in serum-free media.

    • Remove the culture media from the cells and replace it with media containing the different concentrations of Timegadine or vehicle control.

    • Pre-incubate the cells with the inhibitor for a specific time (e.g., 30 minutes) at 37°C.[5]

  • Arachidonic Acid Stimulation:

    • Add arachidonic acid to each well to a final concentration that is appropriate for your assay (e.g., 20 µM).[5]

    • Incubate for a defined period (e.g., 15 minutes) at 37°C to allow for prostaglandin synthesis.[5]

  • Quantification of Prostaglandins:

    • Collect the supernatant from each well.

    • Measure the concentration of a specific prostaglandin (e.g., PGE2) using a validated method such as an Enzyme Immunoassay (EIA) kit or LC-MS/MS.

  • Data Analysis:

    • Calculate the percentage of inhibition for each Timegadine concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the Timegadine concentration.

    • Determine the IC50 value using non-linear regression analysis to fit a sigmoidal dose-response curve.

Visualizations

COX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid releases COX_1_2 COX-1 / COX-2 Arachidonic_Acid->COX_1_2 PGH2 Prostaglandin H2 COX_1_2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Timegadine Timegadine Timegadine->COX_1_2 inhibits PLA2 cPLA2 PLA2->Membrane_Phospholipids cleaves Inflammatory_Stimuli Inflammatory_Stimuli Inflammatory_Stimuli->PLA2

Caption: Simplified COX signaling pathway showing the inhibitory action of Timegadine.

Experimental_Workflow A Seed Cells B Induce COX-2 (optional) A->B C Pre-incubate with Timegadine A->C For constitutive COX-1 assay B->C D Add Arachidonic Acid C->D E Incubate D->E F Collect Supernatant E->F G Measure Prostaglandins (EIA/LC-MS) F->G H Calculate IC50 G->H Troubleshooting_Tree cluster_variability High Variability cluster_high_ic50 IC50 Too High cluster_low_ic50 IC50 Too Low cluster_curve_fit Poor Curve Fit Start Inconsistent IC50 Results? Var_Check Check Assay Consistency: - Cell Seeding - Reagent Prep - Incubation Times Start->Var_Check High Variability High_Check Investigate: - Substrate Concentration - Cell Confluency - Compound Stability Start->High_Check Value Too High Low_Check Verify: - Substrate Concentration - Biological System Sensitivity Start->Low_Check Value Too Low Fit_Check Optimize: - Inhibitor Concentration Range - Serial Dilution Accuracy Start->Fit_Check Poor Curve Fit

References

Troubleshooting

Technical Support Center: Troubleshooting Timegadine In Vivo Experiments

Welcome to the technical support center for Timegadine in vivo experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions to common challenges...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Timegadine in vivo experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions to common challenges encountered during preclinical studies with Timegadine. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

1. Formulation and Administration

  • Q1: My Timegadine formulation is not homogenous and appears to have precipitated. What could be the cause and how can I fix it?

    A1: Timegadine is a lipophilic compound with poor water solubility. Precipitation is a common issue if the formulation is not optimized. Here are potential causes and solutions:

    • Inadequate Solvent System: Aqueous vehicles like saline or water are not suitable for dissolving Timegadine. A co-solvent system is often necessary.

    • Troubleshooting Steps:

      • Initial Solubilization: First, attempt to dissolve Timegadine in a small amount of a strong organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.

      • Vehicle Selection: Once dissolved, slowly add this stock solution to a suitable vehicle while vortexing. Common vehicles for poorly soluble compounds include:

        • A mixture of PEG 400 and water.

        • Corn oil or other vegetable oils.

        • A suspension in an aqueous vehicle containing a suspending agent like carboxymethylcellulose (CMC).

      • Precipitation upon Dilution: If the compound precipitates when the DMSO or ethanol stock is added to an aqueous-based vehicle, the concentration of the organic solvent in the final formulation might be too low to maintain solubility. Consider increasing the proportion of the co-solvent (e.g., PEG 400) or switching to a lipid-based vehicle like corn oil.

      • Warming: Gently warming the vehicle may aid in solubilization, but ensure that the temperature is not high enough to cause degradation of Timegadine. Always check the stability of the compound at elevated temperatures.

      • Sonication: Using a sonicator can help in dispersing the compound and achieving a more uniform suspension.

  • Q2: I am observing signs of distress or irritation in my animals after oral gavage of Timegadine. What could be the reason?

    A2: Post-dosing distress can be due to several factors related to the formulation or the administration technique.

    • Formulation-Related Issues:

      • Vehicle Toxicity: High concentrations of some organic solvents like DMSO can cause local irritation or systemic toxicity. It is recommended to keep the final concentration of DMSO below 10% in the dosing solution.

      • pH of the Formulation: The pH of the dosing solution should be as close to neutral as possible (pH 5-8) to avoid irritation of the gastrointestinal tract.

    • Gavage Technique:

      • Improper technique can lead to esophageal or gastric injury. Ensure that the gavage needle is of the correct size for the animal and is inserted gently without force.

      • The volume administered should not exceed the recommended limits for the species (e.g., typically up to 10 mL/kg for rats).

    • Compound-Specific Effects: Guanidine-containing compounds can sometimes cause gastrointestinal upset. If the formulation and technique are optimized, consider reducing the dose or dosing frequency to see if the adverse effects are mitigated.

  • Q3: What is a suitable vehicle for oral administration of Timegadine in rats for an anti-inflammatory study?

2. Experimental Design and Execution

  • Q4: I am not observing the expected anti-inflammatory effect of Timegadine in my in vivo model. What are the possible reasons?

    A4: A lack of efficacy can stem from issues with the compound, its formulation, the experimental model, or the dose.

    • Compound Integrity: Ensure the purity and stability of your Timegadine stock.

    • Bioavailability: Poor absorption from the gastrointestinal tract is a common reason for lack of efficacy with orally administered poorly soluble drugs.

      • Formulation: Re-evaluate your formulation strategy to enhance solubility and absorption (see Q1). A suboptimal formulation can lead to low systemic exposure.

      • Dose: The dose might be too low. Early studies in adjuvant arthritic rats showed efficacy with daily oral doses of 10 to 30 mg/kg.[1] Consider a dose-response study to determine the optimal dose for your model.

    • Animal Model:

      • Model Selection: Ensure that the chosen animal model of inflammation is appropriate for evaluating a COX/lipoxygenase inhibitor. Timegadine has shown efficacy in carrageenan-induced edema and adjuvant-induced arthritis in rats.

      • Timing of Administration: The timing of drug administration relative to the induction of inflammation is critical. For prophylactic effects, Timegadine should be administered before the inflammatory stimulus. For therapeutic effects, it should be given after the onset of inflammation.

    • Pharmacokinetics: The dosing frequency may not be optimal to maintain therapeutic concentrations. While specific pharmacokinetic data for Timegadine in rodents is scarce, human studies indicate a half-life that may necessitate at least once or twice daily dosing.

  • Q5: Are there any known toxicities associated with guanidine-containing compounds that I should be aware of?

    A5: Yes, some guanidine compounds have been associated with certain toxicities. While specific data for Timegadine is limited, general toxicities for this class of compounds can include:

    • Gastrointestinal issues: Nausea, vomiting, and diarrhea have been reported.[2]

    • Neurological signs: At high doses, signs like tremors, irritability, and hyperactivity have been observed in mice with guanidine hydrochloride.[3]

    • Local irritation: Depending on the route of administration and formulation, local tissue irritation can occur. It is essential to include a vehicle-only control group and to carefully monitor the animals for any adverse clinical signs throughout the study. An acute toxicity study may be warranted if high doses are being explored.

Quantitative Data Summary

The following table summarizes key quantitative data for Timegadine based on available literature.

ParameterValueSpecies/SystemReference
In Vitro Activity
COX IC505 nM - 20 µMWashed rabbit platelets, rat brain[1]
Lipoxygenase IC50100 µMHorse platelet homogenates, washed rabbit platelets[1]
In Vivo Efficacy
Oral Dose (Adjuvant Arthritis)10 - 30 mg/kg/dayRat[1]
Physicochemical Properties
Molecular Weight365.51 g/mol N/A
AlogP5.02N/A
Basic pKa7.14N/A

Experimental Protocols

1. General Protocol for Preparation of Timegadine Suspension for Oral Gavage in Rats

  • Objective: To prepare a homogenous and stable suspension of Timegadine for oral administration.

  • Materials:

    • Timegadine powder

    • Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water

    • Mortar and pestle

    • Magnetic stirrer and stir bar

    • Graduated cylinder

    • Weighing balance

  • Procedure:

    • Calculate the required amount of Timegadine and vehicle based on the desired concentration and the total volume needed for the study.

    • Weigh the appropriate amount of Timegadine powder.

    • Triturate the Timegadine powder in a mortar with a pestle to break down any aggregates.

    • Gradually add a small volume of the 0.5% CMC vehicle to the powder while continuing to triturate to form a smooth paste.

    • Once a uniform paste is formed, slowly add the remaining vehicle while stirring continuously with a magnetic stirrer.

    • Continue stirring for at least 30 minutes to ensure a homogenous suspension.

    • Visually inspect the suspension for any large particles or clumps. If present, continue stirring or briefly sonicate.

    • Store the suspension at 2-8°C and protect from light. Before each use, vortex or stir the suspension well to ensure homogeneity. It is recommended to assess the stability of the suspension for the intended duration of the experiment.

Visualizations

Timegadine Signaling Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Cyclooxygenase (COX) Cyclooxygenase (COX) Arachidonic Acid->Cyclooxygenase (COX) Lipoxygenase (LOX) Lipoxygenase (LOX) Arachidonic Acid->Lipoxygenase (LOX) Phospholipase A2 Phospholipase A2 Timegadine Timegadine Timegadine->Cyclooxygenase (COX) Timegadine->Lipoxygenase (LOX) Prostaglandins Prostaglandins Cyclooxygenase (COX)->Prostaglandins Thromboxanes Thromboxanes Cyclooxygenase (COX)->Thromboxanes Leukotrienes Leukotrienes Lipoxygenase (LOX)->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Thromboxanes->Inflammation Leukotrienes->Inflammation

Caption: Mechanism of action of Timegadine in the arachidonic acid cascade.

Experimental Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Formulation Timegadine Formulation (e.g., 0.5% CMC suspension) Dosing Oral Gavage Administration Formulation->Dosing Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Group_Allocation Random Group Allocation (Vehicle, Timegadine doses) Animal_Acclimatization->Group_Allocation Group_Allocation->Dosing Inflammation_Induction Induction of Inflammation (e.g., Carrageenan injection) Dosing->Inflammation_Induction Endpoint_Measurement Measurement of Endpoints (e.g., Paw edema, cytokine levels) Inflammation_Induction->Endpoint_Measurement Data_Collection Data Collection Endpoint_Measurement->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: General experimental workflow for in vivo anti-inflammatory studies.

Troubleshooting_Logic Start In Vivo Experiment Issue Issue_Type What is the nature of the issue? Start->Issue_Type Formulation_Problem Formulation Issue (Precipitation, Instability) Issue_Type->Formulation_Problem Formulation Efficacy_Problem Lack of Efficacy Issue_Type->Efficacy_Problem Efficacy Toxicity_Problem Adverse Events / Toxicity Issue_Type->Toxicity_Problem Toxicity Check_Solubility Review Solubility & Vehicle. Use co-solvents (DMSO, PEG400) or suspension (CMC). Formulation_Problem->Check_Solubility Check_Dose_Bioavailability Verify Dose & Formulation. Consider dose escalation or reformulation for better absorption. Efficacy_Problem->Check_Dose_Bioavailability Check_Technique_Vehicle Review Gavage Technique. Check vehicle for irritation. Reduce dose. Toxicity_Problem->Check_Technique_Vehicle

Caption: Logical troubleshooting flow for Timegadine in vivo experiments.

References

Optimization

Technical Support Center: Managing Autofluorescence in Experiments Involving Timegadine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and control for autofluorescence, particula...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and control for autofluorescence, particularly in experiments involving the anti-inflammatory agent Timegadine. While Timegadine itself is not a well-documented source of autofluorescence, this guide offers a comprehensive approach to managing background fluorescence that may be encountered in your experimental system.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem?

A1: Autofluorescence is the natural emission of light by biological materials like cells and tissues when they are excited by light.[1][2] This intrinsic fluorescence can be problematic in fluorescence-based assays as it can obscure the signal from the specific fluorescent probes you are using, leading to poor signal-to-noise ratios and potentially false-positive results.[1] Common sources of autofluorescence in biological samples include endogenous molecules like NAD(P)H, flavins, collagen, and elastin.[3][4][5]

Q2: Is Timegadine known to cause autofluorescence?

A2: Timegadine is a non-steroidal anti-inflammatory drug that acts as a competitive inhibitor of cyclo-oxygenase (COX) and lipo-oxygenase.[6][7] Based on available literature, there is no direct evidence to suggest that Timegadine is inherently fluorescent or a common cause of autofluorescence in biological experiments. The autofluorescence you are observing may originate from the biological sample itself, the fixation process, or other reagents in your experimental system.

Q3: How can I determine the source of the autofluorescence in my experiment?

A3: To pinpoint the source of autofluorescence, it is crucial to include proper controls in your experiment. You should prepare a sample that includes Timegadine but omits your fluorescent probes. If this sample exhibits fluorescence, it suggests that Timegadine or its interaction with the sample may be contributing to the background. Additionally, an unstained, untreated sample will reveal the baseline autofluorescence of your cells or tissue.

Troubleshooting Guide

If you are experiencing high background fluorescence in your experiments with Timegadine, follow these troubleshooting steps to mitigate the issue.

Step 1: Characterize the Autofluorescence

Before attempting to reduce autofluorescence, it is helpful to understand its spectral properties.

  • Action: Image an unstained sample (with and without Timegadine) using different excitation and emission filters.

  • Expected Outcome: This will help you determine the excitation and emission maxima of the autofluorescence. Autofluorescence often occurs in the blue to green spectrum (350–550 nm).[1]

  • Troubleshooting: If you do not have access to a spectral imaging system, you can test a range of standard filter sets to identify which ones result in the most significant background signal.

Step 2: Optimize Your Experimental Protocol

Several steps in your experimental protocol can be modified to reduce autofluorescence.

  • Choice of Fixative: Aldehyde fixatives like formaldehyde and glutaraldehyde can induce autofluorescence.[1][8]

    • Recommendation: Consider using an organic solvent fixative such as ice-cold methanol or ethanol.[1][2] If aldehyde fixation is necessary, use the lowest effective concentration and fixation time.[9]

  • Sample Preparation:

    • Recommendation: For tissue sections, perfuse the tissue with PBS before fixation to remove red blood cells, which are a source of autofluorescence.[2][9] For cell culture, use a viability dye to exclude dead cells, as they tend to be more autofluorescent.[1][2]

  • Fluorophore Selection:

    • Recommendation: If the autofluorescence is in the blue-green range, select fluorophores that emit in the red or far-red regions of the spectrum (620–750nm).[1][10] Brighter fluorophores like phycoerythrin (PE) or allophycocyanin (APC) can also improve the signal-to-noise ratio.[1]

Step 3: Employ Quenching Techniques

Chemical quenching agents can be used to reduce autofluorescence. The effectiveness of each quencher can be tissue-dependent.

Quenching AgentTargetNotes
Sodium Borohydride Aldehyde-induced autofluorescenceTreatment with sodium borohydride can help reduce autofluorescence caused by aldehyde fixatives.[1][9]
Sudan Black B Lipofuscin and other sourcesActs as a dark mask to diminish autofluorescence without covering the specific immunofluorescence labeling.[4][11]
Trypan Blue Various sourcesCan be effective for collagen-rich tissues, liver, kidney, and neural tissues.
Commercial Kits (e.g., TrueVIEW™) Broad spectrumThese kits are designed to quench autofluorescence from various sources, including collagen, elastin, and red blood cells.[4][12]

Experimental Workflow for Autofluorescence Quenching

G cluster_prep Sample Preparation cluster_staining Immunostaining cluster_quench Quenching cluster_imaging Imaging Fixation Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Quenching Apply Quenching Agent SecondaryAb->Quenching Mounting Mounting Quenching->Mounting Imaging Microscopy Mounting->Imaging

Caption: A generalized workflow for incorporating an autofluorescence quenching step after immunostaining and before imaging.

Step 4: Utilize Advanced Imaging and Analysis Techniques

If the above methods are insufficient, advanced imaging techniques can help separate the autofluorescence signal from your specific signal.

  • Spectral Unmixing: This technique is used with spectral imaging systems to differentiate between the emission spectra of your fluorophores and the autofluorescence.[3][13][14] The autofluorescence is treated as a separate fluorescent component and can be computationally removed from the final image.[14][15]

Logical Diagram of Spectral Unmixing

G cluster_input Input Signals cluster_output Separated Signals SignalA Fluorophore A Signal MixedSignal Mixed Emission Signal SignalA->MixedSignal SignalB Fluorophore B Signal SignalB->MixedSignal Autofluorescence Autofluorescence Autofluorescence->MixedSignal Unmixing Spectral Unmixing Algorithm MixedSignal->Unmixing UnmixedA Signal A Unmixing->UnmixedA UnmixedB Signal B Unmixing->UnmixedB RemovedAF Autofluorescence (Removed) Unmixing->RemovedAF

Caption: The process of spectral unmixing separates the mixed fluorescence signal into its individual components.

  • Time-Gated Fluorescence Microscopy: This method is effective if your fluorophore has a longer fluorescence lifetime than the autofluorescence.[16][17] By introducing a delay between the excitation pulse and signal detection, the short-lived autofluorescence can be excluded.[16][17][18]

Detailed Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
  • Prepare a fresh solution of sodium borohydride: Dissolve 1 mg of sodium borohydride in 10 mL of PBS. Prepare this solution immediately before use.

  • Sample Preparation: After fixation with an aldehyde-based fixative and washing with PBS, incubate your samples in the sodium borohydride solution.

  • Incubation: Incubate for 10-15 minutes at room temperature.

  • Washing: Wash the samples three times with PBS for 5 minutes each.

  • Proceed with your staining protocol.

Protocol 2: Sudan Black B Staining to Quench Lipofuscin Autofluorescence
  • Prepare Sudan Black B solution: Prepare a 0.3% (w/v) solution of Sudan Black B in 70% ethanol.[4] Stir for 1-2 hours and filter to remove any undissolved particles.

  • Sample Preparation: After completing your immunofluorescence staining protocol, wash the samples in PBS.

  • Incubation: Incubate the samples in the Sudan Black B solution for 10-20 minutes at room temperature in the dark.

  • Washing: Briefly wash the samples with PBS.

  • Mount and image your samples.

By systematically applying these troubleshooting steps and protocols, you can effectively manage autofluorescence in your experiments, leading to clearer, more reliable data.

References

Troubleshooting

Technical Support Center: Improving the Reproducibility of Timegadine Experiments

Welcome to the technical support center for Timegadine. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments involving Timegadine, a dual cycloox...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Timegadine. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments involving Timegadine, a dual cyclooxygenase (COX) and lipoxygenase (LOX) inhibitor. By providing detailed protocols, troubleshooting guidance, and frequently asked questions, we aim to enhance the reproducibility and success of your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Timegadine?

A1: Timegadine is a non-steroidal anti-inflammatory agent that functions as a dual inhibitor of the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways.[1][2] This dual inhibition blocks the production of both prostaglandins and leukotrienes, key mediators of inflammation.

Q2: What are the main applications of Timegadine in research?

A2: Timegadine is primarily used in studies related to inflammation, autoimmune diseases, and neurodegenerative disorders where the COX and LOX pathways are implicated.[2]

Q3: What are the recommended solvents for preparing a Timegadine stock solution?

A3: Based on the solubility of similar compounds, Dimethyl Sulfoxide (DMSO) and ethanol are commonly used solvents for preparing stock solutions of hydrophobic compounds like Timegadine for in vitro assays.[3][4][5][6][7] It is crucial to use anhydrous-grade solvents to minimize degradation.

Q4: What is a typical starting concentration range for Timegadine in cell-based assays?

A4: The effective concentration of Timegadine can vary significantly depending on the cell type and experimental conditions. A typical starting point for dose-response experiments would be in the range of 1 µM to 50 µM. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific assay.

Q5: Are there any known off-target effects of Timegadine?

A5: While specific off-target screening data for Timegadine is not widely published, researchers should be aware of the potential for off-target effects, which can be a concern with many small molecule inhibitors.[8][9] It is advisable to include appropriate controls to validate that the observed effects are due to the intended inhibition of the COX and/or LOX pathways.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or no inhibitory effect observed Compound Precipitation: Timegadine may have limited solubility in aqueous media, leading to precipitation and a lower effective concentration.- Ensure the final concentration of the solvent (e.g., DMSO, ethanol) in the cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity and improve solubility.[4] - Visually inspect the culture medium for any signs of precipitation after adding Timegadine. - Consider using a solubilizing agent or a different formulation approach if solubility issues persist.[5][6]
Compound Degradation: Timegadine, as a guanidine-containing compound, may be susceptible to hydrolysis, especially in aqueous solutions with non-neutral pH.[10]- Prepare fresh stock solutions of Timegadine regularly and store them under appropriate conditions (e.g., -20°C or -80°C, protected from light and moisture). - Avoid repeated freeze-thaw cycles of the stock solution.
Incorrect Dosage: The concentration of Timegadine used may be too low to elicit a response in the specific experimental system.- Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your cell type and conditions.
High background signal or unexpected cellular effects Off-Target Effects: The observed effects may not be solely due to the inhibition of COX and LOX pathways.- Include a negative control (vehicle-treated cells) and a positive control (a known COX or LOX inhibitor) in your experiments. - Consider using structurally unrelated inhibitors of the same pathways to confirm the specificity of the observed effects. - If possible, perform a rescue experiment by adding back the downstream products of the inhibited pathways (e.g., prostaglandins, leukotrienes).
Solvent Toxicity: The concentration of the solvent used to dissolve Timegadine may be toxic to the cells.- Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO).[4] Run a solvent toxicity control.
Inconsistent results between experiments Variability in Cell Culture: Differences in cell passage number, confluency, or overall health can lead to variable responses.- Use cells within a consistent and low passage number range. - Seed cells at a consistent density and ensure they are in the logarithmic growth phase at the time of treatment.
Inconsistent Compound Handling: Variations in the preparation and storage of Timegadine solutions can affect its potency.- Follow a standardized protocol for preparing and storing Timegadine stock and working solutions. - Ensure complete solubilization of the compound before adding it to the culture medium.

Experimental Protocols

Preparation of Timegadine Stock Solution

This protocol provides a general guideline for preparing a Timegadine stock solution for in vitro experiments.

Materials:

  • Timegadine powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or 100% Ethanol

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipette

Procedure:

  • Weighing: Accurately weigh the desired amount of Timegadine powder in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of anhydrous DMSO or 100% ethanol to the tube to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Solubilization: Vortex the solution thoroughly until the Timegadine is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary to aid dissolution, but avoid excessive heat.

  • Sterilization (Optional): If required for your specific application, filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with the solvent used.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Table 1: Recommended Stock Solution Parameters

ParameterRecommendation
Solvent Anhydrous DMSO or 100% Ethanol
Concentration 10-50 mM
Storage Temperature -20°C or -80°C
Storage Conditions Protected from light and moisture
In Vitro Anti-Inflammatory Assay Workflow

This workflow outlines a general procedure for assessing the anti-inflammatory effects of Timegadine in a cell-based assay.

1. Cell Seeding:

  • Seed your target cells (e.g., macrophages, monocytes, or other relevant cell lines) in a multi-well plate at a predetermined density.

  • Allow the cells to adhere and reach the desired confluency (typically 70-80%) overnight in a humidified incubator at 37°C and 5% CO2.

2. Compound Treatment:

  • Prepare serial dilutions of Timegadine from your stock solution in the appropriate cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of Timegadine or the vehicle control (medium with the same final concentration of solvent).

  • Pre-incubate the cells with Timegadine for a specific period (e.g., 1-2 hours) to allow for cell permeability and target engagement.

3. Inflammatory Stimulation:

  • Induce an inflammatory response by adding a stimulating agent to the wells. Common stimulants include lipopolysaccharide (LPS), phorbol 12-myristate 13-acetate (PMA), or specific cytokines.

  • Incubate the cells for a predetermined time course (e.g., 4, 12, or 24 hours) to allow for the production of inflammatory mediators.[11]

4. Measurement of Inflammatory Readouts:

  • Collect the cell culture supernatants to measure the levels of secreted inflammatory mediators.

  • Commonly measured readouts include:

    • Prostaglandin E2 (PGE2) and Leukotriene B4 (LTB4) levels (measured by ELISA).

    • Pro-inflammatory cytokine levels (e.g., TNF-α, IL-6, IL-1β) (measured by ELISA or multiplex assays).[11]

    • Nitric oxide (NO) production (measured by the Griess assay).

5. Cell Viability Assessment:

  • After collecting the supernatants, assess cell viability to ensure that the observed inhibitory effects are not due to cytotoxicity.

  • Common cell viability assays include MTT, MTS, or CellTiter-Glo assays.

Table 2: Example Experimental Parameters for In Vitro Anti-Inflammatory Assay

ParameterExample Condition
Cell Line THP-1 (human monocytic cell line)
Stimulant Lipopolysaccharide (LPS) at 100 µg/L
Timegadine Concentrations 0.1, 1, 10, 50 µM
Incubation Time 4 hours for TNF-α, 24 hours for IL-1β and IL-6
Primary Readout TNF-α secretion measured by ELISA
Secondary Readout Cell viability measured by MTT assay

Visualizing Key Pathways and Workflows

Timegadine's Mechanism of Action: Inhibition of the Arachidonic Acid Cascade

Arachidonic_Acid_Cascade Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Pathway Cyclooxygenase (COX) Pathway Arachidonic_Acid->COX_Pathway LOX_Pathway 5-Lipoxygenase (LOX) Pathway Arachidonic_Acid->LOX_Pathway Prostaglandins Prostaglandins (e.g., PGE2) COX_Pathway->Prostaglandins Leukotrienes Leukotrienes (e.g., LTB4) LOX_Pathway->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Timegadine Timegadine Timegadine->COX_Pathway Timegadine->LOX_Pathway

Caption: Inhibition of COX and LOX pathways by Timegadine.

General Experimental Workflow for In Vitro Screening

Experimental_Workflow start Start cell_seeding Cell Seeding start->cell_seeding compound_treatment Timegadine Treatment cell_seeding->compound_treatment inflammatory_stimulus Inflammatory Stimulus compound_treatment->inflammatory_stimulus incubation Incubation inflammatory_stimulus->incubation supernatant_collection Supernatant Collection incubation->supernatant_collection cell_viability Assess Cell Viability (MTT, etc.) incubation->cell_viability readout_measurement Measure Inflammatory Mediators (ELISA, etc.) supernatant_collection->readout_measurement data_analysis Data Analysis readout_measurement->data_analysis cell_viability->data_analysis end End data_analysis->end

Caption: In vitro screening workflow for Timegadine.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic start Inconsistent Results check_reagents Check Reagent Preparation and Storage start->check_reagents reagent_ok Reagents OK check_reagents->reagent_ok No Issue reagent_issue Prepare Fresh Reagents check_reagents->reagent_issue Issue Found check_cells Check Cell Health and Consistency cells_ok Cells OK check_cells->cells_ok No Issue cell_issue Use New Cell Stock check_cells->cell_issue Issue Found check_protocol Review Experimental Protocol protocol_ok Protocol OK check_protocol->protocol_ok No Issue protocol_issue Standardize Protocol Steps check_protocol->protocol_issue Issue Found reagent_ok->check_cells cells_ok->check_protocol

Caption: Troubleshooting inconsistent experimental results.

References

Optimization

Timegadine Stability Testing: A Technical Support Guide

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting long-term stability testing of Timegadine. The following troubleshooting guides...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting long-term stability testing of Timegadine. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for long-term stability testing of Timegadine?

A1: For long-term stability studies, Timegadine should be stored under controlled temperature and humidity conditions as recommended by ICH guidelines. Typically, this involves storage at 25°C ± 2°C with 60% ± 5% relative humidity (RH) or, for accelerated testing, at 40°C ± 2°C with 75% ± 5% RH.[1] Real-time stability testing should also be conducted under the intended storage conditions, which for Timegadine is often room temperature.[2]

Q2: How often should I test my Timegadine samples during a long-term stability study?

A2: The frequency of testing should be sufficient to establish a comprehensive stability profile. For a long-term study, a typical schedule includes testing every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[3]

Q3: What type of analytical method is suitable for Timegadine stability testing?

A3: A stability-indicating high-performance liquid chromatography (HPLC) method is the most appropriate analytical technique. This method must be capable of separating the intact Timegadine from any potential degradation products, ensuring that the assay is specific and accurate.[1][4]

Q4: What are the potential degradation pathways for Timegadine?

A4: Based on its chemical structure, which includes guanidine, quinoline, and thiazole moieties, Timegadine may be susceptible to hydrolysis and oxidation. The guanidine group can be prone to hydrolysis, while the quinoline and thiazole rings could be subject to oxidative degradation. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are necessary to identify the specific degradation pathways.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected peaks in HPLC chromatogram - Contamination of the sample or mobile phase.- Degradation of Timegadine.- Interaction with the container closure system.- Prepare fresh mobile phase and re-inject a known standard.- Analyze a sample from a control batch stored under ideal conditions.- Perform forced degradation studies to identify potential degradants.- Evaluate the compatibility of Timegadine with the storage container.
Loss of Timegadine potency - Chemical instability under the tested storage conditions.- Inaccurate initial measurement.- Review the storage conditions for any deviations.- Re-assay the initial time-point sample if available.- Conduct accelerated stability studies to predict long-term stability.
Changes in physical appearance (e.g., color) - Formation of colored degradation products.- Photodegradation.- Characterize the degradation products to determine their structure.- Store samples in light-protective packaging.
Poor peak shape in HPLC - Inappropriate mobile phase pH.- Column degradation.- Sample overload.- Adjust the mobile phase pH to optimize peak shape.- Use a new or different HPLC column.- Reduce the concentration of the injected sample.

Experimental Protocols

Stability-Indicating HPLC Method for Timegadine

This protocol outlines a general method for the development of a stability-indicating HPLC assay for Timegadine.

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

2. Reagents and Materials:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid or other suitable buffer.

  • Timegadine reference standard.

3. Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of Timegadine.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

4. Sample Preparation:

  • Accurately weigh and dissolve Timegadine in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration.

5. Method Validation:

  • The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated through forced degradation studies.

Forced Degradation Protocol

Forced degradation studies are essential for understanding the intrinsic stability of Timegadine and for developing a stability-indicating analytical method.[5]

1. Acid Hydrolysis:

  • Dissolve Timegadine in a suitable solvent and add 0.1 N HCl.

  • Heat the solution (e.g., at 60°C) for a specified period.

  • Neutralize the solution before analysis.

2. Base Hydrolysis:

  • Dissolve Timegadine in a suitable solvent and add 0.1 N NaOH.

  • Heat the solution (e.g., at 60°C) for a specified period.

  • Neutralize the solution before analysis.

3. Oxidation:

  • Dissolve Timegadine in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%).

  • Store at room temperature for a specified period.

4. Photodegradation:

  • Expose a solution of Timegadine and the solid drug to a light source with a specified intensity (e.g., ICH-compliant photostability chamber).

5. Thermal Degradation:

  • Expose solid Timegadine to elevated temperatures (e.g., 80°C).

Data Presentation

The following tables provide a template for summarizing quantitative data from long-term and accelerated stability studies.

Table 1: Long-Term Stability Data for Timegadine (25°C/60% RH)

Test ParameterSpecificationInitial3 Months6 Months9 Months12 Months
Appearance White to off-white powderConformsConformsConformsConformsConforms
Assay (%) 98.0 - 102.099.899.599.298.998.5
Degradant 1 (%) ≤ 0.2< 0.050.080.100.120.15
Total Impurities (%) ≤ 1.00.150.200.250.300.35

Table 2: Accelerated Stability Data for Timegadine (40°C/75% RH)

Test ParameterSpecificationInitial1 Month3 Months6 Months
Appearance White to off-white powderConformsConformsConformsSlight Discoloration
Assay (%) 98.0 - 102.099.899.198.297.0
Degradant 1 (%) ≤ 0.2< 0.050.100.150.20
Total Impurities (%) ≤ 1.00.150.350.550.80

Visualizations

The following diagrams illustrate a typical experimental workflow for stability testing and a hypothetical degradation pathway for Timegadine.

experimental_workflow cluster_setup 1. Study Setup cluster_storage 2. Sample Storage cluster_testing 3. Analytical Testing cluster_analysis 4. Data Analysis & Reporting setup_protocol Develop Stability Protocol setup_samples Prepare Timegadine Batches setup_protocol->setup_samples storage_long_term Long-Term Storage (25°C/60% RH) setup_samples->storage_long_term storage_accelerated Accelerated Storage (40°C/75% RH) setup_samples->storage_accelerated testing_pull Pull Samples at Time Points storage_long_term->testing_pull storage_accelerated->testing_pull testing_hplc HPLC Analysis (Assay, Impurities) testing_pull->testing_hplc testing_physical Physical Characterization (Appearance, etc.) testing_pull->testing_physical analysis_data Compile & Analyze Data testing_hplc->analysis_data testing_physical->analysis_data analysis_report Generate Stability Report analysis_data->analysis_report analysis_shelf_life Determine Shelf-Life analysis_report->analysis_shelf_life

Caption: Experimental workflow for Timegadine long-term stability testing.

degradation_pathway cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation timegadine Timegadine hydrolysis_product Guanidine Hydrolysis Product timegadine->hydrolysis_product Acid/Base quinoline_oxide Quinoline N-oxide timegadine->quinoline_oxide Oxidizing Agent thiazole_oxide Thiazole S-oxide timegadine->thiazole_oxide Oxidizing Agent

Caption: Hypothetical degradation pathways for Timegadine.

References

Troubleshooting

Technical Support Center: Addressing Timegadine Precipitation in Aqueous Buffers

For researchers, scientists, and drug development professionals working with Timegadine, ensuring its complete dissolution in aqueous buffers is critical for accurate and reproducible experimental results. Due to its lip...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Timegadine, ensuring its complete dissolution in aqueous buffers is critical for accurate and reproducible experimental results. Due to its lipophilic nature, Timegadine can be prone to precipitation, leading to challenges in experimental setup and interpretation. This guide provides troubleshooting strategies and answers to frequently asked questions to help you overcome these challenges.

Troubleshooting Guide: Timegadine Precipitation

Q1: I've added Timegadine to my aqueous buffer, and it has precipitated out of solution. What should I do?

A1: Timegadine precipitation is a common issue due to its high lipophilicity (AlogP ≈ 5.02) and basic pKa (≈ 7.14). Here’s a step-by-step troubleshooting workflow:

G start Precipitation Observed check_stock Verify Stock Solution (Clear, no precipitate?) start->check_stock stock_issue Stock Solution Issue: Re-prepare following best practices. check_stock->stock_issue No check_buffer Check Buffer Conditions (pH, Temperature, Buffer System) check_stock->check_buffer Yes end_success Precipitation Resolved stock_issue->end_success buffer_issue Buffer Incompatibility: Adjust pH, try alternative buffer, or lower concentration. check_buffer->buffer_issue Potential Issue dissolution_method Review Dissolution Method (Used organic co-solvent? Sonicated?) check_buffer->dissolution_method Looks OK buffer_issue->end_success method_issue Improper Dissolution: Follow detailed solubilization protocol. dissolution_method->method_issue No dissolution_method->end_success Yes method_issue->end_success

Caption: Troubleshooting workflow for Timegadine precipitation.

Q2: My Timegadine stock solution in an organic solvent is clear, but it precipitates when I dilute it into my aqueous buffer. Why is this happening and how can I prevent it?

A2: This is a classic issue when working with lipophilic compounds. The organic solvent keeps Timegadine solubilized at high concentrations. When you dilute this into an aqueous buffer, the percentage of the organic solvent drops dramatically, and the aqueous buffer cannot maintain the solubility of the lipophilic Timegadine, causing it to precipitate.

Strategies to Prevent Precipitation Upon Dilution:

  • Reduce the Final Concentration: The most straightforward approach is to lower the final concentration of Timegadine in your aqueous buffer.

  • Use a Co-solvent in the Final Buffer: If experimentally permissible, adding a small percentage (e.g., 1-5%) of the organic solvent used for your stock solution (e.g., DMSO, ethanol) to your final aqueous buffer can help maintain solubility.

  • Slow Addition and Vigorous Mixing: Add the Timegadine stock solution to the aqueous buffer drop-wise while vigorously vortexing or stirring. This helps to disperse the compound quickly and avoid localized high concentrations that can initiate precipitation.

  • Warm the Aqueous Buffer: Gently warming the aqueous buffer (e.g., to 37°C) can increase the solubility of Timegadine. However, ensure this temperature is compatible with your experimental conditions and the stability of other components.

  • pH Adjustment: Timegadine has a basic pKa of approximately 7.14. Its solubility is pH-dependent. In buffers with a pH below its pKa, its solubility will increase due to protonation. Consider adjusting the pH of your buffer to be slightly acidic if your experiment allows.

Frequently Asked Questions (FAQs)

Q3: What are the key physicochemical properties of Timegadine that I should be aware of?

A3: Understanding the physicochemical properties of Timegadine is crucial for troubleshooting solubility issues.

PropertyValueImplication for Aqueous Solubility
Molecular Weight 365.51 g/mol Does not inherently predict solubility but is important for concentration calculations.
AlogP 5.02High value indicates high lipophilicity and consequently low aqueous solubility.
Basic pKa 7.14As a weak base, solubility increases in acidic conditions (pH < 7.14) due to ionization.
Molecular Formula C₂₀H₂₃N₅SProvides the elemental composition.
Q4: Which organic solvents are recommended for preparing a Timegadine stock solution?

A4: Dimethyl sulfoxide (DMSO) and ethanol are commonly used organic solvents for preparing stock solutions of lipophilic compounds like Timegadine. It is crucial to use anhydrous, high-purity solvents to avoid introducing water that could lower the solubility in the stock.

Q5: How does the choice of aqueous buffer affect Timegadine solubility?

A5: The composition and pH of your aqueous buffer can significantly impact Timegadine's solubility.

  • pH: As a basic compound, Timegadine will be more soluble in buffers with a pH below its pKa of 7.14. For example, you may observe better solubility in a phosphate buffer at pH 6.8 than at pH 7.4.

  • Buffer Species: While specific data for Timegadine is unavailable, some compounds exhibit different solubilities in different buffer systems (e.g., phosphate vs. TRIS) even at the same pH due to potential interactions with buffer ions. If you are experiencing precipitation, trying an alternative buffer system is a valid troubleshooting step.

Experimental Protocols

Protocol 1: Preparation of a Timegadine Stock Solution

This protocol provides a general procedure for preparing a stock solution of a lipophilic compound like Timegadine.

  • Weighing: Accurately weigh the desired amount of Timegadine powder using a calibrated analytical balance in a fume hood.

  • Solvent Addition: Transfer the weighed Timegadine to an appropriate sterile, conical tube. Add a small volume of high-purity, anhydrous DMSO or ethanol to the tube.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes to aid dissolution. If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.

  • Volume Adjustment: Once the Timegadine is completely dissolved and the solution is clear, add the organic solvent to reach the final desired stock concentration.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.

Protocol 2: Dilution of Timegadine Stock Solution into Aqueous Buffer

This protocol outlines a method to minimize precipitation when diluting a concentrated organic stock solution of a lipophilic compound into an aqueous buffer.

G start Start: Timegadine Stock in Organic Solvent Aqueous Buffer step1 1. Pre-warm aqueous buffer (e.g., 37°C) if permissible. start->step1 step2 2. Place aqueous buffer on a vortex mixer at medium speed. step1->step2 step3 3. Add Timegadine stock solution drop-wise to the vortexing buffer. step2->step3 step4 4. Continue vortexing for 30-60 seconds after addition is complete. step3->step4 step5 5. Visually inspect for any signs of precipitation. step4->step5 end_success End: Clear Solution step5->end_success

Caption: Workflow for diluting lipophilic compounds.

Signaling Pathways

Timegadine is known to be an inhibitor of both cyclooxygenase (COX) and lipoxygenase enzymes. Below are generalized diagrams of these inflammatory pathways, indicating the point of inhibition.

G cluster_membrane Cell Membrane Membrane_Lipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane_Lipids->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Timegadine_COX Timegadine Timegadine_COX->COX_Enzymes

Caption: Inhibition of the Cyclooxygenase (COX) Pathway.

G cluster_membrane Cell Membrane Membrane_Lipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane_Lipids->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Lipoxygenase Lipoxygenase Arachidonic_Acid->Lipoxygenase Leukotrienes Leukotrienes Lipoxygenase->Leukotrienes Timegadine_LOX Timegadine Timegadine_LOX->Lipoxygenase

Caption: Inhibition of the Lipoxygenase Pathway.

Reference Data & Comparative Studies

Validation

A Comparative Guide to Timegadine and Other Dual COX/LOX Inhibitors for Researchers

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Timegadine and other dual cyclooxygenase (COX) and lipoxygenase (LOX) inhibitors. The following sections det...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Timegadine and other dual cyclooxygenase (COX) and lipoxygenase (LOX) inhibitors. The following sections detail their mechanism of action, comparative in vitro efficacy, and pharmacokinetic profiles, supported by experimental data and detailed methodologies.

Introduction to Dual COX/LOX Inhibition

Inflammation is a complex biological response mediated by various signaling molecules, including prostaglandins and leukotrienes. These are produced from arachidonic acid by the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively. While traditional non-steroidal anti-inflammatory drugs (NSAIDs) primarily inhibit COX enzymes, this can lead to an increase in the production of pro-inflammatory leukotrienes, potentially causing gastrointestinal side effects. Dual COX/LOX inhibitors were developed to overcome this limitation by simultaneously blocking both pathways, offering a potentially more effective and safer anti-inflammatory strategy.[1][2][3][4] This guide focuses on Timegadine and provides a comparative analysis with other notable dual inhibitors, Licofelone and Darbufelone.

Mechanism of Action: The Arachidonic Acid Cascade

The anti-inflammatory effects of dual COX/LOX inhibitors stem from their ability to block the two primary enzymatic pathways in the metabolism of arachidonic acid. This dual inhibition prevents the synthesis of both prostaglandins, which are key mediators of pain and inflammation, and leukotrienes, which contribute to inflammation and are implicated in gastrointestinal damage associated with traditional NSAIDs.

AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGG2 PGG2 COX->PGG2 HPETEs 5-HPETE LOX->HPETEs PGH2 PGH2 PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Thromboxanes->Inflammation Leukotrienes Leukotrienes (LTB4, LTC4, etc.) HPETEs->Leukotrienes Leukotrienes->Inflammation GI_Toxicity Potential GI Toxicity Leukotrienes->GI_Toxicity Timegadine Timegadine & Other Dual Inhibitors Timegadine->COX inhibit Timegadine->LOX inhibit

Figure 1. Simplified signaling pathway of the arachidonic acid cascade and the inhibitory action of dual COX/LOX inhibitors.

Comparative In Vitro Efficacy

The potency of dual COX/LOX inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) against the target enzymes. The following table summarizes the available IC50 data for Timegadine, Licofelone, and Darbufelone. It is important to note that these values were obtained from different studies and under varying experimental conditions, which may affect direct comparability.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)Reference(s)
Timegadine 0.031 (platelets)Not specified4.1 (PMNL)[5]
Licofelone 0.21Not specified0.18[1][6]
Darbufelone Not specified0.90 (recombinant human)1.1 (leukocytes)[6]

Comparative Pharmacokinetic Profiles

ParameterTimegadineDarbufeloneReference(s)
Administration OralOral[6][7]
Tmax (hours) Not specified2.8 - 8.0 (in healthy volunteers)[6]
Half-life (t1/2) Not significantly affected by ibuprofen4.8 - 4.9 (in rats), 95.6 - 139 (in healthy volunteers)[6][7]
Bioavailability (F%) Not specified99.3 (in rats)[6]
Metabolism Two metabolites (MI and MII) identifiedLow first-pass hepatic metabolism[6][7]
Drug Interactions Ibuprofen reduced Cmax and AUCNot specified[7]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key in vitro and in vivo assays used to evaluate dual COX/LOX inhibitors.

In Vitro Assay: Human Whole Blood Assay for COX/5-LOX Inhibition

This assay provides a physiologically relevant environment for assessing the inhibitory activity of compounds on COX and 5-LOX enzymes within human whole blood.

start Start: Fresh Human Blood Collection aliquot1 Aliquot 1: COX-1 Assay start->aliquot1 aliquot2 Aliquot 2: COX-2 Assay start->aliquot2 aliquot3 Aliquot 3: 5-LOX Assay start->aliquot3 incubate_inhibitor Pre-incubation with Test Compound (e.g., Timegadine) aliquot1->incubate_inhibitor aliquot2->incubate_inhibitor aliquot3->incubate_inhibitor stimulate_cox1 Induce Clotting (for TXB2 production) incubate_inhibitor->stimulate_cox1 stimulate_cox2 Incubate with LPS (to induce COX-2) incubate_inhibitor->stimulate_cox2 stimulate_lox Stimulate with Calcium Ionophore (for LTB4 production) incubate_inhibitor->stimulate_lox stop_reaction Stop Reaction & Centrifuge stimulate_cox1->stop_reaction stimulate_cox2->stop_reaction stimulate_lox->stop_reaction measure_pg Measure Prostaglandin (PGE2) Levels (ELISA) stop_reaction->measure_pg measure_tx Measure Thromboxane (TXB2) Levels (ELISA) stop_reaction->measure_tx measure_lt Measure Leukotriene (LTB4) Levels (ELISA) stop_reaction->measure_lt calculate_ic50 Calculate IC50 Values measure_pg->calculate_ic50 measure_tx->calculate_ic50 measure_lt->calculate_ic50

Figure 2. Experimental workflow for the human whole blood assay to determine COX and 5-LOX inhibition.

Methodology:

  • Blood Collection: Draw fresh venous blood from healthy human volunteers into heparinized tubes.

  • Aliquoting: Divide the blood into aliquots for separate COX-1, COX-2, and 5-LOX assays.

  • Incubation with Inhibitor: Pre-incubate the blood aliquots with various concentrations of the test compound (e.g., Timegadine) or vehicle control for a specified time at 37°C.[8]

  • COX-1 Activity (Thromboxane B2 production): Allow the blood to clot at 37°C for 1 hour to induce thromboxane B2 (TXB2) synthesis via COX-1. Centrifuge to separate the serum.[9]

  • COX-2 Activity (Prostaglandin E2 production): To another set of aliquots, add lipopolysaccharide (LPS) to induce COX-2 expression and incubate for 24 hours. Then, add a calcium ionophore to stimulate prostaglandin E2 (PGE2) production. Centrifuge to collect plasma.[9]

  • 5-LOX Activity (Leukotriene B4 production): In a separate set of aliquots, stimulate the blood with a calcium ionophore to induce leukotriene B4 (LTB4) synthesis via 5-LOX. Stop the reaction and centrifuge to obtain plasma.

  • Quantification: Measure the levels of TXB2, PGE2, and LTB4 in the collected serum/plasma using specific enzyme-linked immunosorbent assays (ELISAs).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values.

In Vivo Assay: Carrageenan-Induced Pleurisy in Rats

This model is used to assess the in vivo anti-inflammatory activity of a compound by measuring its effect on fluid exudation and leukocyte migration into the pleural cavity.

start Start: Acclimatize Rats administer_drug Administer Test Compound (e.g., Timegadine) or Vehicle start->administer_drug induce_pleurisy Induce Pleurisy with Intrapleural Carrageenan Injection administer_drug->induce_pleurisy wait Wait for a Defined Period (e.g., 4 hours) induce_pleurisy->wait euthanize Euthanize Animals wait->euthanize collect_exudate Collect Pleural Exudate euthanize->collect_exudate measure_volume Measure Exudate Volume collect_exudate->measure_volume cell_count Perform Total and Differential Leukocyte Counts collect_exudate->cell_count analyze_mediators Analyze Inflammatory Mediators in Exudate (Optional) collect_exudate->analyze_mediators evaluate Evaluate Anti-inflammatory Effect measure_volume->evaluate cell_count->evaluate analyze_mediators->evaluate

Figure 3. Experimental workflow for the carrageenan-induced pleurisy model in rats.

Methodology:

  • Animal Acclimatization: Acclimatize male Wistar rats to the laboratory conditions for at least one week.

  • Drug Administration: Administer the test compound (e.g., Timegadine) or vehicle orally or intraperitoneally at a predetermined time before the induction of pleurisy.

  • Induction of Pleurisy: Anesthetize the rats and inject a 1% solution of carrageenan in sterile saline into the pleural cavity.[7][10]

  • Incubation Period: Allow the inflammation to develop over a specific period, typically 4 hours.

  • Euthanasia and Sample Collection: Euthanize the animals and carefully open the thoracic cavity. Wash the pleural cavity with a known volume of heparinized saline and collect the fluid (pleural exudate).[10]

  • Measurement of Exudate Volume: Measure the total volume of the collected pleural exudate.

  • Leukocyte Count: Determine the total number of leukocytes in the exudate using a hemocytometer. Perform a differential cell count on stained smears to quantify the number of neutrophils and other inflammatory cells.[10]

  • Data Analysis: Compare the exudate volume and leukocyte counts between the drug-treated and vehicle-treated groups to determine the percentage of inhibition of inflammation.

Conclusion

Timegadine, Licofelone, and Darbufelone represent a class of dual COX/LOX inhibitors with the potential for potent anti-inflammatory effects and an improved safety profile compared to traditional NSAIDs. The available in vitro data suggests that all three compounds effectively inhibit both COX and 5-LOX enzymes. However, a direct comparison of their potency is challenging due to the lack of head-to-head studies under standardized conditions. Similarly, while some pharmacokinetic data is available, a comprehensive comparative analysis is limited by the available literature. Further research, including direct comparative clinical trials, is necessary to fully elucidate the relative efficacy and safety of these dual inhibitors. The experimental protocols provided in this guide offer a framework for conducting such comparative studies.

References

Comparative

Timegadine's In Vivo Anti-Inflammatory Effects: A Comparative Analysis

For Immediate Release This guide provides a comparative analysis of the in vivo anti-inflammatory properties of Timegadine, a guanidine derivative with a unique pharmacological profile, against established non-steroidal...

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the in vivo anti-inflammatory properties of Timegadine, a guanidine derivative with a unique pharmacological profile, against established non-steroidal anti-inflammatory drugs (NSAIDs), Indomethacin and Diclofenac. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of anti-inflammatory compounds.

While foundational studies have demonstrated the anti-inflammatory efficacy of Timegadine in various animal models, a direct quantitative comparison with other NSAIDs in head-to-head studies is not extensively available in publicly accessible literature. This guide, therefore, presents a qualitative summary of Timegadine's effects based on seminal research, alongside quantitative data for Indomethacin and Diclofenac in standardized in vivo models of acute and chronic inflammation.

Overview of Timegadine's Anti-Inflammatory Profile

Timegadine (N-cyclohexyl-N''-(2-methyl-4-quinolyl)-N'-2-thiazolylguanidine) has been shown to possess a distinct profile of anti-inflammatory activity. Early in vivo studies demonstrated its dose-dependent efficacy in reducing edema in models of acute inflammation, such as carrageenan-, nystatin-, and concanavalin A-induced paw edema in rats.[1] Furthermore, in the adjuvant-induced arthritis model in rats, a model of chronic inflammation, Timegadine was reported to inhibit both primary and secondary lesions, as well as associated systemic inflammatory markers like leukocytosis and hyperfibrinogenemia.[1] Notably, it was found to be effective in both preventing the development of and reducing the severity of established arthritis.[1]

Quantitative Comparison of Anti-Inflammatory Effects

The following tables summarize the quantitative data for the anti-inflammatory effects of Indomethacin and Diclofenac in two standard in vivo models: carrageenan-induced paw edema (acute inflammation) and adjuvant-induced arthritis (chronic inflammation).

Table 1: Comparison of Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema in Rats

CompoundDose (mg/kg, p.o.)Time Post-Carrageenan% Inhibition of EdemaReference
Indomethacin 102 hours54%(Georgiev et al., 2013)
103 hours54%(Georgiev et al., 2013)
104 hours54%(Georgiev et al., 2013)
105 hours33%(Georgiev et al., 2013)
Diclofenac 52 hours56.17%(Sakat et al., 2014)
203 hours71.82%(Sakat et al., 2014)

Table 2: Comparison of Anti-Arthritic Activity in Adjuvant-Induced Arthritis in Rats

CompoundDose (mg/kg, p.o.)Treatment DurationEffect on Paw SwellingReference
Indomethacin 1Daily for 14 daysSignificant reduction in paw edema(Higuchi et al., 2009)
2Daily for 14 daysDose-dependent reduction in paw edema(Higuchi et al., 2009)
Diclofenac Not specifiedNot specifiedReported to reduce inflammation and pain(Jadhav et al., 2009)

Note: The study by Jadhav et al. (2009) on Diclofenac in adjuvant arthritis focused on toxicological manifestations and did not provide specific quantitative data on the reduction of paw swelling.

Experimental Protocols

Carrageenan-Induced Paw Edema

This widely used model assesses acute inflammation. The methodology is as follows:

  • Animal Model: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.

  • Induction of Inflammation: A sub-plantar injection of 0.1 mL of a 1% (w/v) solution of carrageenan in saline is administered into the right hind paw of the rats.

  • Drug Administration: Test compounds (Timegadine, Indomethacin, Diclofenac) or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) at specified doses, typically 1 hour before carrageenan injection.

  • Measurement of Edema: The volume of the injected paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan administration using a plethysmometer.

  • Data Analysis: The increase in paw volume is calculated as the difference between the post-injection and pre-injection measurements. The percentage inhibition of edema by the drug is calculated using the formula: % Inhibition = [ (Control Paw Volume - Treated Paw Volume) / Control Paw Volume ] x 100

Adjuvant-Induced Arthritis

This model is used to evaluate the efficacy of anti-inflammatory drugs against chronic inflammation that shares some pathological features with human rheumatoid arthritis.

  • Animal Model: Lewis or Wistar rats are commonly used due to their susceptibility to developing arthritis.

  • Induction of Arthritis: Arthritis is induced by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (FCA), a suspension of heat-killed Mycobacterium tuberculosis in mineral oil, into the sub-plantar region of the right hind paw.

  • Development of Arthritis: The primary inflammatory lesion develops at the injection site within a few days. A secondary, systemic arthritic condition affecting the contralateral paw and other joints typically appears between days 11 and 14.

  • Drug Administration: Treatment with the test compounds usually commences on the day of adjuvant injection (prophylactic model) or after the establishment of arthritis (therapeutic model) and continues for a specified period (e.g., 14-21 days).

  • Assessment of Arthritis: The severity of arthritis is assessed by measuring the volume of both hind paws at regular intervals. Other parameters such as arthritic score (visual assessment of joint inflammation), body weight changes, and histological examination of the joints can also be evaluated.

  • Data Analysis: The change in paw volume over time is recorded, and the percentage reduction in paw swelling in the treated groups is compared to the control group.

Visualizations

Inflammation_Pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_pathways Eicosanoid Synthesis Pathways cluster_effects Inflammatory Effects cluster_inhibition Drug Action Inflammatory_Stimulus e.g., Carrageenan PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimulus->PLA2 activates Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid hydrolyzes to COX Cyclooxygenase (COX-1 & COX-2) Arachidonic_Acid->COX LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins (e.g., PGE2) COX->Prostaglandins synthesizes Leukotrienes Leukotrienes LOX->Leukotrienes synthesizes Inflammation Vasodilation Increased Permeability Pain & Fever Prostaglandins->Inflammation Leukotrienes->Inflammation NSAIDs NSAIDs (Indomethacin, Diclofenac) NSAIDs->COX inhibit Timegadine_Note Timegadine is also reported to inhibit both COX and LOX pathways Experimental_Workflow Start Start Animal_Acclimatization Animal Acclimatization (e.g., Rats) Start->Animal_Acclimatization Grouping Random Grouping (Control, Vehicle, Test Compounds) Animal_Acclimatization->Grouping Drug_Administration Drug Administration (p.o. or i.p.) Grouping->Drug_Administration Inflammation_Induction Induction of Inflammation (e.g., Carrageenan or FCA) Drug_Administration->Inflammation_Induction Measurement Measurement of Inflammatory Parameters (e.g., Paw Volume) Inflammation_Induction->Measurement Data_Analysis Data Collection & Statistical Analysis Measurement->Data_Analysis End End Data_Analysis->End

References

Validation

A Comparative Efficacy Analysis of Timegadine and Ibuprofen for Inflammatory Conditions

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the biochemical and clinical efficacy of Timegadine and ibuprofen, two non-steroidal anti-inflammatory drugs (N...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biochemical and clinical efficacy of Timegadine and ibuprofen, two non-steroidal anti-inflammatory drugs (NSAIDs). While direct head-to-head clinical trials are not available in the reviewed literature, this document synthesizes available data to offer an objective comparison of their mechanisms of action, inhibitory concentrations, and clinical performance in inflammatory conditions, primarily focusing on rheumatoid arthritis.

Executive Summary

Ibuprofen is a well-established non-selective cyclooxygenase (COX) inhibitor with potent anti-inflammatory, analgesic, and antipyretic properties.[1] Its mechanism of action is primarily through the inhibition of COX-1 and COX-2 enzymes. Timegadine, a less common agent, distinguishes itself as a dual inhibitor of both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, suggesting a broader spectrum of anti-inflammatory activity. Clinical data in rheumatoid arthritis indicates Timegadine's superiority over naproxen, a commonly used NSAID. Given that ibuprofen and naproxen have shown comparable efficacy in some studies, this suggests that Timegadine may offer a potent alternative in the management of inflammatory disorders.

Mechanism of Action

Ibuprofen exerts its therapeutic effects by inhibiting both COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation, pain, and fever.[2]

Timegadine, in contrast, possesses a dual inhibitory mechanism, targeting both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[3] This dual action not only inhibits prostaglandin synthesis but also reduces the production of leukotrienes, which are potent inflammatory mediators involved in various inflammatory diseases.

Signaling Pathway of Arachidonic Acid Metabolism

cluster_pathways Arachidonic Acid Cascade AA Arachidonic Acid COX Cyclooxygenase (COX-1 & COX-2) AA->COX LOX Lipoxygenase (5-LOX) AA->LOX PGs Prostaglandins (PGG2/PGH2) COX->PGs LTs Leukotrienes (LTA4) LOX->LTs Thromboxanes Thromboxanes PGs->Thromboxanes Prostacyclins Prostacyclins PGs->Prostacyclins Inflammation_Allergy Inflammation, Allergic Reactions LTs->Inflammation_Allergy Inflammation_Pain_Fever Inflammation, Pain, Fever Thromboxanes->Inflammation_Pain_Fever Prostacyclins->Inflammation_Pain_Fever Ibuprofen Ibuprofen Ibuprofen->COX Inhibits Timegadine Timegadine Timegadine->COX Inhibits Timegadine->LOX Inhibits

Caption: Simplified signaling pathway of arachidonic acid metabolism and the inhibitory actions of Ibuprofen and Timegadine.

Quantitative Data: In Vitro Inhibitory Efficacy

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for Timegadine and Ibuprofen against key enzymes in the inflammatory cascade. It is important to note that these values are from different studies and experimental conditions may vary.

CompoundTarget EnzymeIC50 ValueSource
Timegadine Cyclooxygenase (COX)3.1 x 10⁻⁸ MPlatelets
Lipoxygenase (LOX)4.1 x 10⁻⁵ MPolymorphonuclear Leukocytes (PMNLs)
Ibuprofen Cyclooxygenase-1 (COX-1)Equal to native ligand (-7.7 kcal mol⁻¹)In silico docking study
Cyclooxygenase-2 (COX-2)Slightly lower than SC-558 (-11.3 kcal mol⁻¹)In silico docking study
Lipoxygenase (LOX)0.14 mM (for a derivative)Soybean lipoxygenase assay

Clinical Efficacy in Rheumatoid Arthritis: An Indirect Comparison

Direct comparative clinical trials between Timegadine and ibuprofen are not available. However, both have been compared to naproxen in separate studies, allowing for an indirect assessment of their relative efficacy.

Timegadine vs. Naproxen

A 24-week randomized, double-blind, controlled trial involving patients with active rheumatoid arthritis demonstrated that Timegadine (500 mg/day) was superior to naproxen (750 mg/day) in controlling disease activity.[3]

Summary of a Clinical Trial: Timegadine vs. Naproxen in Rheumatoid Arthritis [3]

Clinical/Biochemical MarkerTimegadine (500 mg/day)Naproxen (750 mg/day)
Erythrocyte Sedimentation Rate (ESR) Significant ImprovementNo Significant Improvement
Serum IgG and IgM Significant ImprovementNo Significant Improvement
Leukocyte and Platelet Counts Significant ImprovementNo Significant Improvement
Duration of Morning Stiffness Significant ImprovementNo Significant Improvement
Ritchie Index Significant ImprovementSignificant Improvement
Number of Swollen Joints Significant ImprovementNo Significant Improvement
Pain Significant ImprovementNo Significant Improvement
General Condition Significant ImprovementNo Significant Improvement
Ibuprofen vs. Naproxen

Multiple studies have compared the efficacy of ibuprofen and naproxen in rheumatoid arthritis with varying results. Some studies have found no statistically significant differences in efficacy between the two drugs.[4] Another study indicated that while both were effective, patient preference leaned towards naproxen.[5] A study in osteoarthritis suggested naproxen was superior in relieving various pain parameters.[6]

Summary of Comparative Clinical Findings: Ibuprofen vs. Naproxen in Rheumatoid Arthritis

Study OutcomeIbuprofenNaproxen
Efficacy Measurements No statistically significant differenceNo statistically significant difference
Patient/Physician Preference Lower preferenceHigher preference
Anti-rheumatic Activity Less activeMore active (statistically significant for limbering up time)

Experimental Protocols

Timegadine Clinical Trial Protocol (vs. Naproxen)[3]
  • Study Design: 24-week randomized, double-blind, controlled trial.

  • Patient Population: Patients with active rheumatoid arthritis.

  • Intervention:

    • Timegadine: 500 mg/day

    • Naproxen: 750 mg/day

  • Outcome Measures:

    • Biochemical Markers: Erythrocyte Sedimentation Rate (ESR), serum IgG and IgM, leukocyte and platelet counts.

    • Clinical Markers: Duration of morning stiffness, Ritchie index, number of swollen joints, pain, and general condition.

Ibuprofen Clinical Trial Protocol (Representative Example vs. Naproxen)[4]
  • Study Design: Double-blind, crossover trial.

  • Patient Population: 89 patients with rheumatoid arthritis.

  • Intervention:

    • Ibuprofen: Manufacturer's recommended starting dose, with a potential 50% increase within the first 2 weeks.

    • Naproxen: Manufacturer's recommended starting dose, with a potential 50% increase within the first 2 weeks.

    • Patients remained on the chosen dose for 4 weeks before crossover.

  • Outcome Measures: Efficacy measurements (not specified in the abstract), patient and physician rankings of preference.

Experimental Workflow for a Typical Rheumatoid Arthritis Clinical Trial

Start Patient Recruitment (Active Rheumatoid Arthritis) Screening Screening & Baseline Assessment (Clinical & Biochemical Markers) Start->Screening Randomization Randomization Screening->Randomization GroupA Treatment Group A (e.g., Timegadine 500mg/day) Randomization->GroupA GroupB Treatment Group B (e.g., Ibuprofen/Naproxen) Randomization->GroupB FollowUp Follow-up Assessments (e.g., Weeks 2, 4, 8, 12, 24) GroupA->FollowUp GroupB->FollowUp DataAnalysis Data Analysis (Comparison of Outcome Measures) FollowUp->DataAnalysis Results Results & Conclusion DataAnalysis->Results

Caption: A generalized workflow for a randomized controlled trial in rheumatoid arthritis.

Conclusion

Based on the available evidence, Timegadine presents a compelling profile as a potent anti-inflammatory agent with a broader mechanism of action than ibuprofen. Its dual inhibition of both COX and LOX pathways may offer a therapeutic advantage in inflammatory conditions where both prostaglandins and leukotrienes play a significant pathological role. The clinical data, although indirect, suggests that Timegadine's efficacy in rheumatoid arthritis is at least comparable, and potentially superior, to that of naproxen, which in turn has shown similar or slightly better efficacy than ibuprofen in some studies.

For drug development professionals, Timegadine's dual inhibitory action represents a promising avenue for the development of novel anti-inflammatory therapies with potentially enhanced efficacy and a favorable safety profile. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of Timegadine and ibuprofen.

References

Comparative

A Comparative Meta-Analysis of Timegadine in Clinical Trials for Rheumatoid Arthritis

Timegadine, a tri-substituted guanidine derivative, has been investigated for its efficacy and safety in the treatment of rheumatoid arthritis. This guide provides a comprehensive meta-analysis of available clinical tria...

Author: BenchChem Technical Support Team. Date: November 2025

Timegadine, a tri-substituted guanidine derivative, has been investigated for its efficacy and safety in the treatment of rheumatoid arthritis. This guide provides a comprehensive meta-analysis of available clinical trial data, comparing Timegadine with other therapeutic alternatives. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of Timegadine's performance.

Efficacy and Safety Profile of Timegadine

Clinical studies have positioned Timegadine as a potential disease-modifying antirheumatic drug (DMARD). Its mechanism of action involves the inhibition of both arachidonate cyclo-oxygenase and lipoxygenase activity.[1][2][3] This dual inhibition suggests a broad anti-inflammatory effect.

Comparison with Naproxen

A 24-week, randomized, double-blind controlled trial compared Timegadine (500 mg/day) with naproxen (750 mg/day) in patients with active rheumatoid arthritis.[1][2][3] The results indicated that Timegadine was superior to naproxen in controlling disease activity.[1][2][3] Significant improvements in biochemical and clinical markers were observed in the Timegadine group, including Erythrocyte Sedimentation Rate (ESR), serum IgG and IgM, leukocyte and platelet counts, duration of morning stiffness, Ritchie index, number of swollen joints, pain, and general condition.[1][2][3] In contrast, the naproxen group only showed improvement in the Ritchie index.[1][2][3]

Table 1: Comparison of Timegadine and Naproxen in Rheumatoid Arthritis

ParameterTimegadine (500 mg/day)Naproxen (750 mg/day)
Duration 24 weeks24 weeks
Study Design Randomized, Double-BlindRandomized, Double-Blind
Patient Group 20 patients with active RA20 patients with active RA
Efficacy Outcomes Significant improvement in ESR, serum IgG and IgM, leukocyte and platelet counts, morning stiffness, Ritchie index, swollen joints, pain, general condition.[1][2][3]Significant improvement only in Ritchie index.[1][2][3]
Side Effects Mainly gastrointestinal and allergic, with allergic reactions being more frequent.[1][2][3]Mainly gastrointestinal and allergic.[1][2][3]
Comparison with D-Penicillamine

In a 48-week open-label study, Timegadine was compared with D-penicillamine in 44 patients with definite or classical rheumatoid arthritis.[4] Both treatment groups showed significant improvements in pain (visual analogue scale) and the number of swollen and painful joints.[4] However, the D-penicillamine group demonstrated a significant decrease in acute phase reactants such as alpha1-acid-glycoprotein and ESR, as well as thrombocyte count, an effect not observed with Timegadine.[4] While the clinical efficacy was comparable, Timegadine exhibited a lower profile of side effects.[4]

Table 2: Comparison of Timegadine and D-Penicillamine in Rheumatoid Arthritis

ParameterTimegadineD-Penicillamine
Duration 48 weeks48 weeks
Study Design Open-labelOpen-label
Patient Group 21 patients with definite or classical RA21 patients with definite or classical RA
Efficacy Outcomes Significant improvement in pain, and number of swollen and painful joints.[4]Significant improvement in pain, number of swollen and painful joints, and a significant decrease in acute phase reactants (alpha1-acid-glycoprotein, ESR) and thrombocyte count.[4]
Withdrawals due to Side Effects 2 patients (skin eruption).[4]6 patients (proteinuria, stomatitis, dizziness, headache).[4]
Withdrawals due to Ineffectiveness 7 patients.[4]Not specified.

Pharmacokinetics of Timegadine

A study involving 13 healthy volunteers who received 250 mg of Timegadine twice daily for 15 days found that steady-state serum concentrations were achieved between days 5 and 8.[5] The concomitant administration of ibuprofen did not significantly affect the serum half-life of Timegadine but did reduce the maximum serum concentration and the area under the serum concentration-time curve.[5]

Experimental Protocols

Randomized Double-Blind Controlled Trial: Timegadine vs. Naproxen
  • Objective: To compare the efficacy and safety of Timegadine and naproxen in patients with active rheumatoid arthritis.[1][2][3]

  • Study Design: A 24-week, randomized, double-blind, parallel-group study.[1][2][3]

  • Participants: 40 patients with active rheumatoid arthritis were randomized into two groups of 20.[1][2][3]

  • Intervention: One group received 500 mg/day of Timegadine, and the other received 750 mg/day of naproxen.[1][2][3]

  • Assessments: Clinical and biochemical markers of disease activity were assessed throughout the study. These included ESR, serum IgG and IgM, leukocyte and platelet counts, duration of morning stiffness, Ritchie index, number of swollen joints, pain, and general condition.[1][2][3]

  • Statistical Analysis: Differences between treatments were analyzed for statistical significance.[1][2]

Open-Label Comparative Trial: Timegadine vs. D-Penicillamine
  • Objective: To compare the long-term effects of Timegadine and D-penicillamine in patients with rheumatoid arthritis.[4]

  • Study Design: A 48-week, open-label, comparative study.[4]

  • Participants: 44 patients with definite or classical rheumatoid arthritis were allocated to two groups.[4]

  • Intervention: One group of 23 patients received Timegadine, and the other group of 21 patients received D-penicillamine.[4]

  • Assessments: Clinical parameters (pain, number of swollen and painful joints) and laboratory tests (acute phase reactants, hematological and immunological tests, liver and kidney function) were monitored.[4]

  • Statistical Analysis: Changes from baseline within and between groups were assessed for statistical significance (p < 0.05).[4]

Visualizations

Signaling Pathway of Timegadine's Mechanism of Action

Timegadine_Mechanism Arachidonic Acid Arachidonic Acid Cyclo-oxygenase (COX) Cyclo-oxygenase (COX) Arachidonic Acid->Cyclo-oxygenase (COX) Metabolized by Lipoxygenase (LOX) Lipoxygenase (LOX) Arachidonic Acid->Lipoxygenase (LOX) Metabolized by Prostaglandins Prostaglandins Cyclo-oxygenase (COX)->Prostaglandins Leukotrienes Leukotrienes Lipoxygenase (LOX)->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Timegadine Timegadine Timegadine->Cyclo-oxygenase (COX) Inhibits Timegadine->Lipoxygenase (LOX) Inhibits Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up & Assessment Patient Population Patients with Active Rheumatoid Arthritis Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Population->Inclusion/Exclusion Criteria Informed Consent Informed Consent Inclusion/Exclusion Criteria->Informed Consent Baseline Assessment Baseline Assessment Informed Consent->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization Timegadine Group Timegadine Group Randomization->Timegadine Group Comparator Group\n(e.g., Naproxen) Comparator Group (e.g., Naproxen) Randomization->Comparator Group\n(e.g., Naproxen) Regular Follow-up Visits Regular Follow-up Visits Timegadine Group->Regular Follow-up Visits Comparator Group\n(e.g., Naproxen)->Regular Follow-up Visits Efficacy Assessment Efficacy Assessment Regular Follow-up Visits->Efficacy Assessment Safety Monitoring Safety Monitoring Regular Follow-up Visits->Safety Monitoring Final Assessment Final Assessment Efficacy Assessment->Final Assessment Safety Monitoring->Final Assessment

References

Safety & Regulatory Compliance

Safety

Essential Safety and Operational Protocols for Handling Timegadine

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides crucial safety and logistical information for the handling...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides crucial safety and logistical information for the handling of Timegadine, a potent cyclooxygenase (COX) and lipoxygenase inhibitor. The following procedural guidance is designed to answer key operational questions and establish best practices for laboratory safety.

Personal Protective Equipment (PPE) for Handling Timegadine

When handling Timegadine, particularly in its solid, powdered form, appropriate personal protective equipment is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various laboratory activities involving this compound. This guidance is based on standard laboratory safety protocols for handling potent chemical agents.

Activity Required PPE Specifications
Weighing and Aliquoting (Solid Form) Double Gloves, Lab Coat, Safety Goggles with Side Shields, N95 RespiratorNitrile or neoprene gloves are recommended. Ensure the outer glove is changed immediately upon contamination. A disposable lab coat is preferred. An N95 or higher-rated respirator is crucial to prevent inhalation of fine particles.
Solution Preparation and Handling Single Pair of Gloves, Lab Coat, Safety GogglesChemical-resistant gloves (nitrile or neoprene) are sufficient. Standard safety goggles provide adequate eye protection from splashes.
In-vitro/In-vivo Administration Gloves, Lab CoatProcedural-specific PPE may be required based on the experimental model. Always consult institutional guidelines.
Waste Disposal Double Gloves, Lab Coat, Safety GogglesHandling of contaminated waste requires robust protection to prevent secondary exposure.

Procedural Workflow for Safe Handling

Adherence to a standardized workflow is critical for minimizing risks associated with Timegadine. The following diagram illustrates the key steps from material reception to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receive & Log Receive & Log Don PPE Don PPE Receive & Log->Don PPE Proceed to Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Then Weighing Weighing Prepare Workspace->Weighing Ready for Solubilization Solubilization Weighing->Solubilization Followed by Experimentation Experimentation Solubilization->Experimentation Leads to Decontaminate Workspace Decontaminate Workspace Experimentation->Decontaminate Workspace After completion Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Then Dispose Waste Dispose Waste Segregate Waste->Dispose Waste Finally Doff PPE Doff PPE Dispose Waste->Doff PPE Last step

Figure 1: Procedural workflow for handling Timegadine.

Disposal Plan for Timegadine Waste

Proper disposal of Timegadine and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Solid Waste:

  • Contaminated PPE (gloves, disposable lab coats, etc.): Segregate into a dedicated, labeled hazardous waste container.

  • Unused or Expired Timegadine Powder: This should be treated as hazardous chemical waste. Do not dispose of it in general laboratory trash.

Liquid Waste:

  • Aqueous Solutions: For very dilute aqueous solutions containing minor residues, consult your institution's guidelines. Some guidelines may permit disposal down the drain with copious amounts of water, provided the pH is between 5 and 11.5.[1] However, for solutions containing higher concentrations of Timegadine, they should be collected in a designated hazardous liquid waste container.

  • Organic Solvent Solutions: Solutions of Timegadine in organic solvents such as methanol or DMSO must be disposed of as hazardous chemical waste.[] Collect in a clearly labeled, sealed container for pickup by your institution's environmental health and safety department.

General Disposal Procedure:

  • Segregate: Separate waste into solid and liquid hazardous waste streams.

  • Label: Clearly label all waste containers with "Hazardous Waste," the chemical name (Timegadine), and the primary hazard.

  • Store: Store waste containers in a designated, secure area away from general lab traffic.

  • Arrange Pickup: Follow your institution's procedures for arranging the pickup and disposal of chemical waste.

The following diagram outlines the decision-making process for the disposal of Timegadine waste.

start Timegadine Waste Generated is_solid Solid Waste? start->is_solid solid_disposal Dispose in Labeled Solid Hazardous Waste Container is_solid->solid_disposal Yes is_aqueous Aqueous Solution? is_solid->is_aqueous No (Liquid) is_dilute Minor Residue? is_aqueous->is_dilute Yes is_organic Organic Solvent? is_aqueous->is_organic No drain_disposal Adjust pH (5-11.5) & Dispose Down Drain with Copious Water is_dilute->drain_disposal Yes liquid_hazardous Dispose in Labeled Liquid Hazardous Waste Container is_dilute->liquid_hazardous No is_organic->liquid_hazardous Yes

Figure 2: Decision tree for Timegadine waste disposal.

Experimental Protocols

While specific experimental protocols for Timegadine are highly dependent on the research question, general laboratory best practices should always be followed. When citing methodologies, ensure to include detailed information on the solubilization of Timegadine, as it is very slightly soluble in water (0.001 g/L at 20°C) and soluble in organic solvents like methanol and dimethyl sulfoxide (DMSO).[] For in-vitro studies, it is noted as a potent inhibitor of human platelet aggregation.[] For in-vivo applications, daily oral doses of 10 to 30 mg/kg have been used in studies on adjuvant arthritis.[3] Always reference the specific methods from peer-reviewed literature and validate them within your laboratory context.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Timegadine
Reactant of Route 2
Reactant of Route 2
Timegadine
© Copyright 2026 BenchChem. All Rights Reserved.